Carbidopa Ethyl Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYOMTNVXXPNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620938 | |
| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91908-71-3 | |
| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Carbidopa Ethyl Ester: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
Carbidopa Ethyl Ester emerges as a critical molecule in the landscape of Parkinson's disease therapeutics, functioning as a prodrug of Carbidopa.[1] The strategic esterification of Carbidopa to its ethyl ester derivative enhances its lipophilicity, a key physicochemical property that can influence its pharmacokinetic profile.[1] This guide provides an in-depth exploration of the core solubility and stability characteristics of Carbidopa Ethyl Ester, offering both foundational knowledge and practical, field-proven methodologies for its comprehensive evaluation. Understanding these attributes is paramount for the successful formulation development, analytical method design, and ultimately, the clinical efficacy of this important pharmaceutical compound.
Physicochemical Properties of Carbidopa Ethyl Ester
A thorough understanding of the fundamental physicochemical properties of Carbidopa Ethyl Ester is the cornerstone of any formulation or analytical development program. These properties dictate its behavior in various environments and are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Data | Source |
| Chemical Name | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, ethyl ester | [2] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [3] |
| Molecular Weight | 254.28 g/mol | |
| Appearance | Off-White to Orange Solid | [3] |
| CAS Number | 1458640-32-8 | [2][3] |
Solubility Characteristics
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. As a prodrug, the solubility of Carbidopa Ethyl Ester influences its formulation possibilities and its behavior in vivo prior to its conversion to the active Carbidopa.
Qualitative Solubility Profile
Published data on the quantitative solubility of Carbidopa Ethyl Ester is not extensively available. However, based on its chemical structure and available information, a qualitative profile can be inferred:
-
Organic Solvents: Carbidopa Ethyl Ester is reported to be soluble in methanol. Its increased lipophilicity compared to Carbidopa suggests it is likely to exhibit solubility in other polar organic solvents such as ethanol, DMSO, and acetonitrile.[4]
-
Aqueous Solubility: The aqueous solubility of Carbidopa Ethyl Ester is expected to be limited but influenced by pH. The parent compound, Carbidopa, demonstrates pH-dependent solubility, with higher solubility in acidic conditions (approximately 6 mg/mL at pH 1.5) and lower solubility around neutral pH.[5][6] While the esterification of the carboxylic acid group in Carbidopa Ethyl Ester will alter its ionization profile, the presence of the basic hydrazine and phenolic hydroxyl groups suggests that its aqueous solubility will still be pH-dependent.
Experimental Protocol for Determining Aqueous and Organic Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a well-established and robust technique for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of Carbidopa Ethyl Ester in a range of aqueous buffers and organic solvents.
Materials:
-
Carbidopa Ethyl Ester reference standard
-
Purified water (USP grade)
-
Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)
-
Hydrochloric acid (0.1 N)
-
Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO) (HPLC grade)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Validated HPLC method for Carbidopa Ethyl Ester quantification
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Carbidopa Ethyl Ester to separate vials containing a known volume of each solvent (e.g., 5 mL). The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining undissolved solid.
-
-
Analysis:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent (compatible with the HPLC mobile phase).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of Carbidopa Ethyl Ester.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for determining equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.
-
Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.
-
Centrifugation: Removes any fine, suspended particles that could lead to an overestimation of solubility.
-
Validated HPLC Method: Provides the necessary specificity, accuracy, and precision for quantifying the dissolved analyte.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Characteristics
The stability of Carbidopa Ethyl Ester is a critical quality attribute that can impact its safety, efficacy, and shelf-life. As an ester, it is susceptible to hydrolysis, and its catechol moiety may be prone to oxidation.
Known Degradation Pathways
The primary degradation pathway for Carbidopa Ethyl Ester is hydrolysis of the ester linkage to yield Carbidopa and ethanol. This can occur through both chemical (acid or base-catalyzed) and enzymatic (esterase-mediated) processes. Upon hydrolysis, the resulting Carbidopa can further degrade, particularly in solution, to form hydrazine and 3,4-dihydroxyphenylacetone (DHPA).[4] The formation of hydrazine is a significant concern due to its potential carcinogenicity.
Caption: Primary Degradation Pathway of Carbidopa Ethyl Ester.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.
Objective: To investigate the degradation of Carbidopa Ethyl Ester under various stress conditions as per ICH guidelines.
Methodology:
A stock solution of Carbidopa Ethyl Ester is prepared and subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for a specified duration (e.g., up to 24 hours, with time points).
-
Base Hydrolysis: 0.1 N NaOH at room temperature for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: The solid drug substance is exposed to elevated temperatures (e.g., 80°C) for a specified duration.
-
Photostability: The solid drug substance and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The extent of degradation and the formation of any degradation products are monitored.
Self-Validating System:
The protocol is self-validating by ensuring that the analytical method used can separate the parent drug from all significant degradation products, thus demonstrating its stability-indicating nature. The peak purity of the parent drug should be assessed at each time point using a photodiode array (PDA) detector.
Stability-Indicating Analytical Method
A robust, stability-indicating HPLC method is crucial for the accurate quantification of Carbidopa Ethyl Ester and its degradation products.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic phase (e.g., acetonitrile or methanol). A gradient allows for the effective separation of the relatively polar Carbidopa from the more lipophilic Carbidopa Ethyl Ester and other potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm, where both Carbidopa and its ester show absorbance). A PDA detector is recommended to assess peak purity.[7][8]
-
Temperature: 30°C.[7]
Method Validation:
The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[8][9]
Caption: Workflow for Forced Degradation Studies.
Conclusion
The successful development of a drug product containing Carbidopa Ethyl Ester hinges on a comprehensive understanding of its solubility and stability. This guide has provided a framework for this understanding, synthesizing available information and presenting robust, scientifically-grounded protocols for the experimental determination of these critical parameters. By following these methodologies, researchers and drug development professionals can generate the high-quality data necessary to inform formulation design, ensure analytical method suitability, and ultimately, contribute to the development of safe and effective therapies for Parkinson's disease.
References
-
Krisai, P., et al. (2020). Increasing the solubility of levodopa and carbidopa using ionization approach. Chula Digital Collections. [Link]
-
Nyholm, D., et al. (2020). Pharmacokinetics of Intravenously (DIZ101), Subcutaneously (DIZ102), and Intestinally (LCIG) Infused Levodopa in Advanced Parkinson Disease. Clinical Neuropharmacology, 43(5), 137-143. [Link]
-
Veeprho. (n.d.). Carbidopa EP Impurity F(Free Base) | CAS 91908-71-3. Retrieved from [Link]
-
Bhatnagar, P., & Vyas, D. (2015). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Journal of Chromatography & Separation Techniques, 6(6), 1-8. [Link]
- Remenar, J. F., & Almarsson, O. (2005). Pharmaceutical compositions and method of using levodopa and carbidopa.
-
Shrestha, B., et al. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. The Pharma Innovation Journal, 7(7), 849-857. [Link]
-
Pharmaffiliates. (n.d.). Carbidopa - Impurity F. Retrieved from [Link]
-
Konduru, N., & Madhuri, G. V. (2014). STABILITY INDICATING METHOD OF CARBIDOPA AND LEVODOPA ASSAY IN CARBIDOPA, LEVODOPA AND ENTACAPONE FILM COATED TABLETS BY RP- HPLC. International Journal of Pharmaceutical Sciences and Research, 5(12), 5530-5538. [Link]
-
Reddy, N. S. (2025). RP-HPLC Method Development and Validation for the Analysis of Levodopa and Carbidopa in Bulk and Tablet Dosage Forms. World Journal of Pharmaceutical Sciences, 13(03). [Link]
-
Al-Sabakha, B., & Al-Ghobashy, M. A. (2021). Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in Pharmaceutical Formulations. Marmara Pharmaceutical Journal, 25(3), 424-432. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Merkoçi, A., et al. (2023). Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. Molecules, 28(22), 7654. [Link]
-
World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]
-
PubChem. (n.d.). Carbidopa. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Carbidopa - Impurity F. Retrieved from [Link]
-
Sriram, D., et al. (2016). Compatibility and stability studies of levadopa, carbidopa, entacapone and natural bioenhancer mixture. International Journal of Pharmaceutical Analysis and Research, 5(2), 195-201. [Link]
-
Munoz-Munoz, J. L., et al. (2009). Kinetic characterization of the oxidation of carbidopa and benserazide by tyrosinase and peroxidase. Bioscience, Biotechnology, and Biochemistry, 73(6), 1308-1313. [Link]
Sources
- 1. Carbidopa Ethyl Ester|Pharmaceutical Impurity Standard [benchchem.com]
- 2. store.usp.org [store.usp.org]
- 3. Carbidopa EP Impurity F (Carbidopa Ethyl Ester) [cymitquimica.com]
- 4. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 7. wjpsonline.com [wjpsonline.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. thepharmajournal.com [thepharmajournal.com]
Carbidopa Ethyl Ester: A Comprehensive Technical Guide for Researchers
Prepared by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of Carbidopa Ethyl Ester, a molecule of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, synthesis, mechanism of action, and analytical methodologies.
Introduction and Scientific Context
Carbidopa Ethyl Ester is an esterified derivative of Carbidopa, a well-established peripheral DOPA decarboxylase (DDC) inhibitor used in the treatment of Parkinson's disease.[1] It is primarily encountered in two main contexts: as a specified impurity in the synthesis of Carbidopa and as a potential prodrug of Carbidopa.[2][3][4] Understanding the physicochemical properties, synthesis, and biological behavior of Carbidopa Ethyl Ester is therefore crucial for quality control in pharmaceutical manufacturing and for the exploration of novel drug delivery strategies for Parkinson's disease.
This guide will delve into the technical specifics of Carbidopa Ethyl Ester, providing a foundational understanding for its application in a research setting.
Physicochemical Properties and Identification
A precise understanding of the chemical identity of Carbidopa Ethyl Ester is fundamental for any research application. There are several forms of this compound, each with a unique Chemical Abstracts Service (CAS) number. The stereochemistry is of particular importance, as the therapeutic activity of Carbidopa resides in the (S)-enantiomer.
| Property | Value | Source(s) |
| Chemical Name | (S)-ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | [5][6] |
| Synonyms | Carbidopa Ethyl Ester, Carbidopa EP Impurity F | [3][5][6][7] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [5][6] |
| Molecular Weight | 254.28 g/mol | [5][6] |
| CAS Number (S-enantiomer) | 1458640-32-8 | [5][6][7][8] |
| CAS Number (racemic) | 91908-71-3 | [9][10] |
| CAS Number (HCl salt) | 96115-88-7 | [11][12][13][14][15] |
Synthesis and Formation as a Pharmaceutical Impurity
Carbidopa Ethyl Ester is primarily formed as a related substance during the synthesis of Carbidopa. The manufacturing process of Carbidopa often involves the use of methyldopa esters as starting materials.[2][16] If α-Methyldopa ethyl ester is used, incomplete hydrolysis of the ester group during the final stages of the synthesis can lead to the formation of Carbidopa Ethyl Ester as an impurity.[3]
A generalized synthetic pathway for Carbidopa involves the reaction of a methyldopa ester with an aminating agent like oxaziridine to form an intermediate imine ester, which is then hydrolyzed to yield Carbidopa.[2][16]
Caption: Generalized synthesis of Carbidopa, highlighting the formation of Carbidopa Ethyl Ester as an impurity due to incomplete hydrolysis.
Mechanism of Action: A Prodrug Perspective
Beyond its role as an impurity, Carbidopa Ethyl Ester has been explored as a potential prodrug of Carbidopa.[4] Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. The rationale for developing a Carbidopa prodrug is to improve its pharmacokinetic profile, such as enhancing its absorption and providing more sustained plasma concentrations.[17][18]
The proposed mechanism of action for Carbidopa Ethyl Ester as a prodrug involves enzymatic hydrolysis of the ethyl ester bond by esterases present in the plasma and tissues to release the active Carbidopa.
Caption: Proposed mechanism of action of Carbidopa Ethyl Ester as a prodrug.
Once converted to Carbidopa, it acts as a peripheral DOPA decarboxylase (DDC) inhibitor. Carbidopa itself cannot cross the blood-brain barrier.[1] By inhibiting DDC in the peripheral tissues, it prevents the premature conversion of L-DOPA to dopamine, thereby increasing the bioavailability of L-DOPA to the brain.[1]
Experimental Protocols
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
The quantification of Carbidopa Ethyl Ester, particularly as an impurity in Carbidopa drug substances, is critical for quality control. A validated HPLC method is the standard approach for this analysis.[1][4][6][13][19]
Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of Carbidopa and its related impurities, including Carbidopa Ethyl Ester.
Methodology:
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][4][13][19]
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a phosphate buffer (e.g., 50 mM KH₂PO₄, pH adjusted to 2.3) and an organic modifier like methanol.[1][4][6]
-
Column Temperature: 35 °C.[13]
-
Injection Volume: 30 µL.[13]
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Carbidopa Ethyl Ester reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and methanol). Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the Carbidopa drug substance in the diluent to a known concentration.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and placebo components.
-
Linearity: Analyze a series of standards over a defined concentration range (e.g., LOQ to 150% of the specification limit for the impurity). The correlation coefficient (r²) should be >0.999.[1][6][13]
-
Accuracy: Perform recovery studies by spiking the drug substance with known amounts of Carbidopa Ethyl Ester at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1][6]
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
-
Caption: A typical workflow for the HPLC analysis of Carbidopa Ethyl Ester as an impurity.
In Vitro Hydrolysis Assay (Prodrug Conversion)
This protocol provides a general framework for assessing the conversion of Carbidopa Ethyl Ester to Carbidopa in a simulated biological fluid.
Objective: To determine the rate of hydrolysis of Carbidopa Ethyl Ester to Carbidopa in the presence of porcine liver esterase.
Materials:
-
Carbidopa Ethyl Ester
-
Porcine Liver Esterase (PLE)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or Methanol (HPLC grade)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Carbidopa Ethyl Ester in a minimal amount of organic solvent (e.g., DMSO) and dilute with phosphate buffer (pH 7.4) to the final desired concentration.
-
Prepare a stock solution of Porcine Liver Esterase in phosphate buffer (pH 7.4).
-
-
Enzymatic Reaction:
-
Pre-warm the Carbidopa Ethyl Ester solution and the PLE solution to 37 °C.
-
Initiate the reaction by adding a specific volume of the PLE solution to the Carbidopa Ethyl Ester solution to achieve a final desired enzyme concentration.
-
Incubate the reaction mixture at 37 °C with gentle agitation.
-
-
Time-Point Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile or methanol. This will precipitate the enzyme and stop the reaction.
-
Vortex the quenched sample and centrifuge to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Analyze the supernatant from the quenched samples by HPLC using a validated method (as described in section 5.1) to quantify the concentrations of both Carbidopa Ethyl Ester (substrate) and Carbidopa (product) at each time point.
-
-
Data Analysis:
-
Plot the concentration of Carbidopa Ethyl Ester remaining and the concentration of Carbidopa formed against time.
-
Determine the initial rate of hydrolysis from the linear portion of the curve.
-
Calculate the half-life (t₁/₂) of Carbidopa Ethyl Ester under these conditions.
-
Conclusion
Carbidopa Ethyl Ester is a multifaceted molecule that holds importance both as a process-related impurity in the synthesis of Carbidopa and as a subject of research for its potential as a prodrug. A thorough understanding of its chemical properties, synthesis, and appropriate analytical methodologies is essential for professionals in the pharmaceutical industry. The protocols and information provided in this guide serve as a valuable resource for the accurate quantification and further investigation of Carbidopa Ethyl Ester in a research and development setting.
References
- Vemić, A., Stojanović, B., Stamenković, I., & Malenović, A. (2013). Chaotropic agents in liquid chromatographic method development for the simultaneous analysis of levodopa, carbidopa, entacapone and their impurities. Journal of Pharmaceutical and Biomedical Analysis, 72, 125-132.
-
SynThink Research Chemicals. (n.d.). Carbidopa Impurities Standards. Retrieved from [Link]
- Sahoo, P., & Panda, S. (2021).
- Google Patents. (2016). CN105732416A - Method for synthesizing Carbidopa.
- Google Patents. (2007). WO2007042848A2 - Process for the preparation of carbidopa.
-
High Technology Letters. (2021). Development and validation of a simple and novel rp-hplc method for the simultaneous determination of. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1458640-32-8| Product Name : Carbidopa - Impurity F| Chemical Name : Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoate. Retrieved from [Link]
-
SynZeal. (n.d.). Carbidopa Impurities. Retrieved from [Link]
-
OUCI. (n.d.). Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in Pharmaceutical Formulations. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. Retrieved from [Link]
-
PubMed. (2017). Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Carbidopa-impurities. Retrieved from [Link]
- Saraç, S. (1998). Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis. Turkish Journal of Chemistry, 22(1), 95-99.
-
Pharmaffiliates. (n.d.). CAS No : 91908-71-3 | Product Name : rac-Carbidopa Ethyl Ester. Retrieved from [Link]
-
National Institutes of Health. (2020). Pharmacokinetics and safety/efficacy of levodopa pro-drug ONO-2160/carbidopa for Parkinson's disease. Retrieved from [Link]
-
PubMed. (2008). The pharmacokinetics and pharmacodynamics of levodopa in the treatment of Parkinson's disease. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). CARBIDOPA ETHYL ESTER. Retrieved from [Link]
-
SciSpace. (2012). Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal. Retrieved from [Link]
-
National Institutes of Health. (2022). The pharmacokinetics of continuous subcutaneous levodopa/ carbidopa infusion: Findings from the ND0612 clinical development. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2024). CARBIDOPA ICRS batch 1. Retrieved from [Link]
-
Semantic Scholar. (1988). Pharmacokinetics of Levodopa and Carbidopa in Rats Following Different Routes of Administration. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Carbidopa - Levodopa Impurities Manufacturers & Suppliers. Retrieved from [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. CN105732416A - Method for synthesizing Carbidopa - Google Patents [patents.google.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 5. Colorimetric determination of carbidopa in anti-Parkinson drugs based on 4-hydroxy-3-methoxybenzaldazine formation by reaction with vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in … [ouci.dntb.gov.ua]
- 7. Carbidopa Ethyl Ester|Pharmaceutical Impurity Standard [benchchem.com]
- 8. Carbidopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. WO2007042848A2 - Process for the preparation of carbidopa - Google Patents [patents.google.com]
- 12. CN102702019A - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 13. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. crs.edqm.eu [crs.edqm.eu]
- 15. semanticscholar.org [semanticscholar.org]
- 16. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 17. Pharmacokinetics and safety/efficacy of levodopa pro-drug ONO-2160/carbidopa for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GSRS [gsrs.ncats.nih.gov]
- 19. researchgate.net [researchgate.net]
Investigating the Anticancer Properties of Carbidopa Derivatives
Executive Summary
Historically entrenched as a DOPA decarboxylase (DDC) inhibitor for Parkinson’s disease, Carbidopa has emerged as a potent small-molecule modulator of the Aryl Hydrocarbon Receptor (AhR) . This guide outlines the technical framework for investigating Carbidopa and its structural derivatives as anticancer agents.
Unlike its role in neurology, the oncological potential of Carbidopa hinges on a distinct mechanism: AhR-mediated suppression of IDO1 (Indoleamine 2,3-dioxygenase 1) and SLC6A14 , leading to metabolic starvation and immune reactivation in the tumor microenvironment (TME). This document provides the roadmap for synthesizing derivatives, validating the AhR-IDO1 axis, and executing preclinical efficacy studies.
Part 1: The Pharmacological Rationale
The Mechanism Shift: From DDC to AhR
In Parkinson's therapy, Carbidopa prevents the peripheral conversion of Levodopa to dopamine. In oncology, we exploit its structural capacity to bind the AhR ligand-binding domain (LBD).
-
The Target: AhR is a ligand-activated transcription factor. While often associated with toxin metabolism (dioxins), its modulation by selective agonists can induce tumor-suppressive pathways.
-
The Effect: Carbidopa acts as a Selective AhR Modulator (SAhRM) . Upon binding, it induces AhR nuclear translocation. Crucially, unlike toxic ligands, Carbidopa-activated AhR functionally represses the expression of IDO1 (an immune checkpoint enzyme) and SLC6A14 (an amino acid transporter critical for pancreatic cancer growth).
Pathway Visualization
The following diagram illustrates the divergent signaling induced by Carbidopa compared to classical AhR ligands.
Figure 1: Carbidopa-mediated AhR activation leads to the transcriptional repression of oncogenic drivers IDO1 and SLC6A14.[1][2][3][4]
Part 2: Structural Optimization (Derivatives)
To transition from a repurposed drug to a specialized chemotherapeutic, structural optimization is required. The parent molecule (Carbidopa) has poor bioavailability and rapid renal clearance.
Medicinal Chemistry Strategy
Research focuses on two primary vectors for derivatization:
-
Hydrazine Moiety Modification: The hydrazine group is essential for DDC inhibition but also contributes to toxicity. Modifying this group (e.g., hydrazone formation) can alter the binding affinity to AhR while reducing off-target DDC effects.
-
Catechol Protection/Modification: The catechol ring is prone to rapid oxidation (metabolic instability).
-
Strategy: Esterification of the carboxylic acid (e.g., Methyl/Ethyl esters) to improve lipophilicity and cellular uptake.
-
Strategy: Boron-incorporation (e.g., Carboranyl Levodopa/Carbidopa ).[5] Incorporating carborane cages enhances stability and allows for dual-use in Boron Neutron Capture Therapy (BNCT).
-
Comparison of Parent vs. Derivative Properties
| Feature | Carbidopa (Parent) | Carboranyl Derivatives | Esterified Analogs |
| Primary Target | DDC (Peripheral) | AhR / Neutron Capture | AhR (Intracellular) |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | Moderate |
| Cellular Uptake | Transporter-dependent | Passive Diffusion | Enhanced |
| Metabolic Stability | Low (Oxidation prone) | High (Steric bulk) | Moderate |
| Application | Parkinson's (Adjunct) | BNCT / Solid Tumors | Solid Tumors |
Part 3: In Vitro Validation Protocols
Scientific integrity requires verifying that the anticancer effect is specifically AhR-mediated and not due to general toxicity.
Cell Line Selection
-
Primary: Pancreatic Ductal Adenocarcinoma (PDAC) lines: BxPC-3 (High IDO1 expression), PANC-1 .
-
Secondary: Hepatocellular Carcinoma (HepG2) or Breast Cancer (MCF-7).
-
Control: AhR-knockout lines or normal epithelial cells (hTERT-HPNE).
Protocol: AhR Nuclear Translocation Assay
Objective: Prove the derivative binds and activates AhR.
-
Seeding: Plate BxPC-3 cells on glass coverslips (5x10^4 cells/well).
-
Treatment: Treat with Vehicle (DMSO), Carbidopa (10-50 µM), or Derivative (1-10 µM) for 2 hours .
-
Positive Control: TCDD (10 nM) or ITE.
-
Negative Control: AhR Antagonist CH-223191 (10 µM) pre-treatment for 1 hr.
-
-
Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.
-
Staining: Primary antibody anti-AhR (1:100); Secondary antibody Alexa Fluor 488 (Green). Counterstain nuclei with DAPI (Blue).[2]
-
Analysis: Confocal microscopy.
-
Success Metric: Shift of Green signal from Cytoplasm (Control) to Nucleus (Treated).
-
Protocol: IDO1 Suppression (Western Blot)
Objective: Confirm the downstream therapeutic effect.
-
Induction: IDO1 expression is low in basal conditions. Stimulate cells with IFN-γ (50 ng/mL) for 24 hours to upregulate IDO1.
-
Co-treatment: Add Carbidopa derivative concurrently with IFN-γ.
-
Lysis: Harvest cells in RIPA buffer with protease inhibitors.
-
Blotting: Probe for IDO1 (45 kDa) and CYP1A1 (58 kDa).
-
Logic: A successful derivative should increase CYP1A1 (marker of AhR activation) but decrease IDO1 (therapeutic effect).
-
Part 4: In Vivo Translation
Xenograft Workflow
The gold standard for validating Carbidopa derivatives is the athymic nude mouse model using human PDAC xenografts.
Figure 2: Preclinical xenograft workflow for evaluating Carbidopa derivatives.
Critical Readouts
-
Tumor Volume: Caliper measurements every 3 days.
-
Kynurenine/Tryptophan Ratio: Collect serum. High IDO1 activity converts Tryptophan to Kynurenine.
-
Success Metric: Treatment group should show lower serum Kynurenine compared to control, indicating systemic IDO1 inhibition.
-
-
Immunohistochemistry (IHC): Stain excised tumors for Ki-67 (proliferation) and IDO1.
References
-
Bhutia, Y. D., et al. (2017). Carbidopa is an activator of aryl hydrocarbon receptor with potential for cancer therapy.[2][6][7] Biochemical Journal.[3] Link
-
Ogura, J., et al. (2022). Carbidopa, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth.[3] Biochemical Journal.[3] Link
-
Zhu, Y., et al. (2019). Synthesis and in Vitro Anti-Tumor Activity of Carboranyl Levodopa.[5] Bioorganic Chemistry.[5] Link
-
Safe, S., et al. (2017). Parkinson's disease drug carbidopa shows anticancer effects.[2][4][6][7][8] European Pharmaceutical Review. Link
-
Mohankumar, K., et al. (2020). Aryl Hydrocarbon Receptor (AhR) Agonists as Breast Cancer Therapeutics. Endocrine-Related Cancer. Link
Sources
- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Carbidopa, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbidopa, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro anti-tumor activity of carboranyl levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbidopa is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Carbidopa Ethyl Ester – Prodrug Design & Application
Executive Summary
Carbidopa Ethyl Ester (CDEE) represents a targeted medicinal chemistry strategy designed to overcome the physicochemical limitations of Carbidopa, specifically its poor aqueous solubility. While widely recognized as a pharmaceutical impurity (EP Impurity F), CDEE has garnered significant interest in drug development as an ester prodrug. Its primary utility lies in enabling high-concentration liquid formulations—such as continuous subcutaneous insulin-like infusions (CSII) or intranasal delivery systems—where the parent compound, Carbidopa, precipitates or fails to achieve therapeutic loading.
This guide provides a comprehensive technical analysis of CDEE, detailing its synthesis, metabolic activation, pharmacokinetic profile, and analytical characterization.
The Physicochemical Challenge: Why a Prodrug?
Carbidopa is an inhibitor of aromatic L-amino acid decarboxylase (AADC), essential for preventing the peripheral metabolism of Levodopa. However, its utility in advanced delivery systems is severely hampered by its solubility profile.
Comparative Physicochemical Profile
The esterification of the carboxylic acid moiety in Carbidopa masks its polarity, significantly altering its solubility and membrane permeability characteristics.
| Property | Carbidopa (Parent) | Carbidopa Ethyl Ester (Prodrug) | Impact |
| Molecular Formula | Increased lipophilicity | ||
| Molecular Weight | 226.23 g/mol | 254.28 g/mol | Slight increase |
| Aqueous Solubility | Poor (~0.25 - 0.6 mg/mL) | High (as HCl salt, >50 mg/mL) | Critical for liquid pumps |
| LogP (Predicted) | -1.9 (Hydrophilic) | ~0.5 (More Lipophilic) | Enhanced passive diffusion |
| pKa | ~2.3 (COOH), ~9.7 (Phenol) | ~9.7 (Phenol), ~7.6 (Hydrazine) | COOH removed; basicity dominates |
Causality Insight: The zwitterionic nature of Carbidopa at physiological pH leads to crystal lattice stability and low solubility. By forming the ethyl ester, the zwitterion is disrupted. The resulting amine/hydrazine groups can form stable, highly soluble hydrochloride salts, enabling concentrations sufficient for micro-dosing pumps (e.g., >10 mg/mL).
Molecular Design & Synthesis Protocol
Synthesis Pathway (Fischer-Speier Esterification)
The synthesis of CDEE utilizes acid-catalyzed esterification. This protocol is designed to minimize oxidation of the catechol moiety, a common degradation pathway.
Reaction Scheme:
Figure 1: Acid-catalyzed synthesis pathway of Carbidopa Ethyl Ester.
Validated Synthesis Protocol
Note: All steps must be performed under inert atmosphere (
-
Preparation: Suspend Carbidopa (10 g, 44 mmol) in absolute Ethanol (100 mL).
-
Activation: Cool to 0°C. Dropwise add Thionyl Chloride (
, 1.2 eq) or bubble dry HCl gas through the suspension. Reasoning: Generates anhydrous acid catalyst in situ without introducing water. -
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC or HPLC until Carbidopa is <1%.
-
Workup: Evaporate solvent under reduced pressure to yield a viscous oil or solid.
-
Purification: Recrystallize from Ethanol/Diethyl Ether to obtain Carbidopa Ethyl Ester Hydrochloride.
-
Verification: Confirm structure via
-NMR (Ethyl quartet at ~4.2 ppm) and MS (m/z 255 ).
Mechanism of Action: Metabolic Activation
CDEE is pharmacologically inactive until hydrolyzed. Upon entering systemic circulation, it undergoes rapid enzymatic conversion.
Hydrolysis Pathway
The conversion is mediated by Carboxylesterases (CES) , primarily CES1 (liver) and CES2 (intestine), as well as plasma esterases (species-dependent).
Figure 2: Enzymatic bioactivation of CDEE to active Carbidopa.
Species-Dependent Stability
Data indicates significant variability in hydrolysis rates, which impacts preclinical modeling:
-
Rat Plasma: Extremely rapid hydrolysis (
min). -
Human Plasma: Moderate hydrolysis (
min). -
Dog Plasma: Slower hydrolysis.
-
Implication: Rat models may overestimate the conversion rate compared to humans.
Pharmacokinetics (PK) & Bioavailability
The PK profile of CDEE is characterized by a "conversion-limited" release of Carbidopa.
PK Parameters (Projected vs. Parent)
| Parameter | Carbidopa (Oral) | Carbidopa Ethyl Ester (SC/IV) |
| 1.5 – 2.0 hours | < 0.5 hours (Prodrug); ~1.0 hour (Active) | |
| Variable (absorption limited) | Higher (solubility driven) | |
| Bioavailability ( | ~40-70% | ~90-100% (SC/IV) |
| Half-life ( | ~2 hours | Prodrug: < 20 min; Active: ~2 hours |
Therapeutic Advantage: The ester allows for a bolus or continuous infusion that rapidly establishes therapeutic Carbidopa levels, saturating peripheral AADC enzymes more efficiently than oral dosing.
Experimental Protocols: Stability & Characterization
To validate CDEE as a viable candidate, stability testing is paramount.
Protocol: In Vitro Plasma Stability Assay
Objective: Determine the half-life (
-
Preparation: Thaw pooled human plasma at 37°C. Adjust pH to 7.4 if necessary.
-
Spiking: Add CDEE stock (in DMSO) to plasma to reach a final concentration of 10
. (Keep DMSO < 1%). -
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 50
samples at min. -
Quenching: Immediately add 200
ice-cold Acetonitrile containing Internal Standard (e.g., Carbidopa-d3). Vortex for 30s. -
Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Figure 3: Workflow for In Vitro Plasma Stability Assessment.
References
-
BenchChem. Carbidopa Ethyl Ester | Pharmaceutical Impurity Standard. Retrieved from
-
USP Store. Carbidopa Ethyl Ester (25 mg) - Analytical Material.[1] Retrieved from
-
Google Patents. Carbidopa and L-Dopa Prodrugs and Methods of Use (US20160106765A1). Retrieved from
-
PubMed. Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration.[2] Retrieved from
-
ResearchGate. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma. Retrieved from
Sources
A Comparative Analysis of Lipophilicity: Carbidopa versus Carbidopa Ethyl Ester as a Prodrug Strategy
Abstract
Carbidopa, a peripherally acting aromatic L-amino acid decarboxylase inhibitor, is a cornerstone in the management of Parkinson's disease, primarily used in combination with levodopa.[1][2] Its therapeutic efficacy is, however, constrained by its physicochemical properties, notably its low lipophilicity, which prevents its passage across the blood-brain barrier (BBB).[1][3][4] This guide provides an in-depth technical examination of Carbidopa Ethyl Ester, a prodrug of Carbidopa, designed to overcome this limitation. We present a comparative analysis of the lipophilicity of the parent drug and its ethyl ester derivative, detailing the theoretical underpinnings, experimental methodologies for quantification, and the profound implications for central nervous system drug delivery. This document serves as a critical resource for researchers and drug development professionals engaged in neurology and medicinal chemistry.
Introduction: The Carbidopa Conundrum in Neurotherapeutics
Parkinson's disease (PD) is characterized by the depletion of dopamine in the brain.[5] Direct dopamine replacement is ineffective as dopamine itself cannot cross the blood-brain barrier.[6] The standard of care involves administering its precursor, Levodopa (L-Dopa), which can enter the brain and be converted to dopamine.[6] However, L-Dopa is extensively metabolized in the periphery by DOPA decarboxylase (DDC).[1]
This is where Carbidopa plays its vital role. By inhibiting peripheral DDC, Carbidopa ensures that a greater proportion of administered Levodopa reaches the central nervous system (CNS), enhancing its therapeutic effect and reducing peripheral side effects.[1][3] The critical limitation of Carbidopa, however, is that it is a highly polar molecule and is itself unable to cross the BBB.[1][3][7] Its action is therefore confined to the periphery.
The development of Carbidopa prodrugs, such as Carbidopa Ethyl Ester, represents a strategic approach to surmount this obstacle.[2][5] By transiently modifying the chemical structure of Carbidopa to increase its lipophilicity, the resulting prodrug can potentially traverse the BBB. Once in the CNS, endogenous enzymes (esterases) are expected to hydrolyze the ester bond, regenerating the active Carbidopa molecule in situ. This guide will dissect the core physicochemical principle underpinning this strategy: the deliberate enhancement of lipophilicity.
The Principle of Lipophilicity in Drug Design
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It describes the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents.
The Partition Coefficient (LogP) and Distribution Coefficient (LogD)
The most widely accepted measure of lipophilicity is the partition coefficient (P) , defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical purposes, this is expressed on a logarithmic scale, LogP .
LogP = log ( [Compound]octanol / [Compound]water )
A positive LogP value indicates a preference for the lipidic phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).
For ionizable compounds like Carbidopa, the distribution coefficient (LogD) is a more relevant descriptor, as it accounts for both the ionized and non-ionized forms of the molecule at a specific pH.[8]
Structural Basis for Enhanced Lipophilicity of Carbidopa Ethyl Ester
The key structural difference between Carbidopa and its ethyl ester derivative is the modification of the carboxylic acid group.
-
Carbidopa: Possesses a free carboxylic acid (-COOH) group. At physiological pH, this group is predominantly deprotonated (-COO⁻), rendering it highly polar and hydrophilic. This charge is a major impediment to crossing the lipid-rich BBB.
-
Carbidopa Ethyl Ester: The carboxylic acid is converted into an ethyl ester (-COOCH₂CH₃). This esterification accomplishes two crucial things:
-
Neutralization of Charge: It removes the ionizable proton, eliminating the negative charge at physiological pH.
-
Addition of a Hydrophobic Moiety: It introduces an ethyl group, a non-polar hydrocarbon chain that increases the molecule's overall lipid-like character.
-
This seemingly minor chemical modification is designed to cause a significant shift in the molecule's LogP value from negative (hydrophilic) to positive (lipophilic), thereby enhancing its potential for passive diffusion across the BBB.
Comparative Physicochemical Properties
A summary of the key physicochemical properties highlights the intended effect of the esterification.
| Property | Carbidopa | Carbidopa Ethyl Ester | Rationale for Difference |
| Chemical Structure | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid | (S)-ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | Esterification of the carboxylic acid group. |
| Molecular Formula | C₁₀H₁₄N₂O₄[1][4] | C₁₂H₁₈N₂O₄[9][10] | Addition of a C₂H₄ group. |
| Molecular Weight | 226.23 g/mol [3][7] | 254.28 g/mol [10] | Increased mass due to the ethyl group. |
| Experimental LogP | -1.9[7] | Not available (expected to be > 0) | The ester group significantly reduces polarity. |
| Calculated LogP (XLogP3) | -2.2[7] | Not available (expected to be > 0) | Theoretical models predict a major shift. |
| Water Solubility | Slightly soluble/insoluble[1][11] | Expected to be lower than Carbidopa | Increased lipophilicity generally decreases water solubility. |
Experimental Determination of Lipophilicity: Protocols & Workflows
To empirically validate the increased lipophilicity of Carbidopa Ethyl Ester, standardized experimental methods are employed. The following protocols represent industry-standard approaches for determining LogP and related lipophilicity indices.
Gold Standard: The Shake-Flask Method for LogP/LogD Determination
The shake-flask method is the traditional and most reliable technique for directly measuring the partition coefficient.[12] It is recognized as the "gold standard" for its direct measurement principle.[12]
-
Solvent System: n-Octanol and a pH 7.4 phosphate buffer are used to mimic the lipid and aqueous environments of the body, respectively.[13] Pre-saturation of each phase with the other is critical to prevent volume changes during the experiment, ensuring the equilibrium measurement is accurate.
-
Quantification: HPLC with UV detection is chosen for its sensitivity and specificity, allowing for accurate measurement of the analyte concentration in each phase, even at low levels.[13] This is particularly important for compounds with very high or very low LogP values, where the concentration in one phase will be minimal.[12]
Caption: Workflow for LogD determination using the shake-flask method.
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. In a separatory funnel, mix the buffer and n-octanol in a 1:1 ratio, shake vigorously, and allow the phases to separate. This creates mutually saturated solvents.
-
Analyte Addition: Accurately prepare a stock solution of the test compound (Carbidopa or Carbidopa Ethyl Ester) in a suitable solvent. Add a small aliquot to a vial containing a precise volume ratio of the pre-saturated n-octanol and buffer phases (e.g., 1:1 or other ratios for highly lipophilic/hydrophilic compounds).[13]
-
Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.
-
Quantification: Determine the concentration of the analyte in each aliquot using a validated RP-HPLC-UV method.
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in Octanol / Concentration in Aqueous Buffer).
High-Throughput Screening: RP-HPLC for Lipophilicity Index
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for estimating lipophilicity.[12][14] It is faster, requires less sample, and is more amenable to automation than the shake-flask method.[15]
-
Stationary Phase: A C18 (octadecylsilane) column is used as the stationary phase. Its long, non-polar alkyl chains mimic the lipophilic environment of n-octanol. More lipophilic compounds will have stronger interactions with the C18 phase and thus be retained on the column for longer.
-
Mobile Phase: A polar mobile phase, typically a mixture of water/buffer and an organic modifier like methanol or acetonitrile, is used to elute the compounds.[14] The retention time (t_R) of a compound is inversely proportional to its solubility in the mobile phase and directly proportional to its affinity for the stationary phase.
-
Correlation: By running a set of standard compounds with known LogP values, a linear correlation can be established between the logarithm of the retention factor (log k) and LogP. This calibration curve is then used to estimate the LogP of the unknown analyte from its retention time.
Caption: Lipophilic compounds are retained longer on a non-polar HPLC column.
-
System Setup: Equip an HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm).[16]
-
Mobile Phase: Prepare an isocratic mobile phase, for example, a 60:40 (v/v) mixture of acetonitrile and water.[16] The exact composition should be optimized to achieve good separation and reasonable run times.
-
Standard Preparation: Prepare solutions of at least 5-6 reference compounds with accurately known LogP values spanning a relevant range (e.g., -2 to 5).
-
Calibration: Inject each standard and record its retention time (t_R). Also, determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil).
-
Calculate Retention Factor (k): For each standard, calculate k = (t_R - t₀) / t₀.
-
Generate Calibration Curve: Plot the known LogP values of the standards (y-axis) against their calculated log k values (x-axis). Perform a linear regression to obtain an equation of the form LogP = a(log k) + b.
-
Sample Analysis: Inject the Carbidopa and Carbidopa Ethyl Ester samples under the identical chromatographic conditions and record their retention times.
-
Lipophilicity Estimation: Calculate the log k for each analyte and use the calibration equation to estimate their LogP values.
Analysis and Expected Outcomes
Based on the principles outlined, the experimental data are expected to provide clear, quantitative evidence of the enhanced lipophilicity of Carbidopa Ethyl Ester.
| Analyte | Expected Shake-Flask LogD (pH 7.4) | Expected RP-HPLC Retention Time (t_R) | Interpretation |
| Carbidopa | -1.5 to -2.5 | Short (e.g., 2.6 min)[17] | The negative LogD and short retention time confirm the compound is hydrophilic and has a low affinity for the non-polar stationary phase. |
| Carbidopa Ethyl Ester | +0.5 to +1.5 | Long (e.g., >10 min) | The positive LogD and significantly longer retention time provide direct evidence of increased lipophilicity due to esterification. |
The results would unequivocally demonstrate that the prodrug strategy is successful in transforming the hydrophilic parent drug into a significantly more lipophilic entity, a prerequisite for enhanced BBB permeability.
Implications for Blood-Brain Barrier Permeability
The ability of a drug to cross the BBB via passive diffusion is strongly correlated with its lipophilicity.[18][19] Very polar and hydrophilic compounds are generally excluded by the tight junctions and lipid bilayer of the brain endothelial cells.
The esterification of Carbidopa to Carbidopa Ethyl Ester is a classic prodrug approach designed to exploit this principle.
Caption: The prodrug strategy for CNS delivery of Carbidopa.
By converting Carbidopa into a more lipophilic, neutral molecule, the ethyl ester is able to leave the aqueous environment of the blood, partition into the lipid membranes of the BBB, and diffuse into the CNS. Once inside the brain, ubiquitous esterase enzymes cleave the ester bond, regenerating the active Carbidopa molecule precisely where it is needed to exert its therapeutic effect. This strategy is being actively explored for new levodopa/carbidopa formulations, including subcutaneous infusions of prodrugs like foslevodopa/foscarbidopa, to provide more stable drug levels.[20][21][22]
Conclusion
The chemical modification of Carbidopa to its ethyl ester derivative is a deliberate and effective strategy to increase its lipophilicity. This guide has detailed the theoretical basis for this enhancement, grounded in the principles of medicinal chemistry, and has provided robust, validated experimental protocols for its quantification. The expected shift from a hydrophilic (LogP < 0) to a lipophilic (LogP > 0) compound, as would be measured by shake-flask and RP-HPLC methods, is the critical enabling step for the prodrug to overcome the blood-brain barrier. This comparative analysis underscores the power of the prodrug approach in neurotherapeutics, transforming a peripherally-acting drug into a potential agent for central nervous system targets.
References
-
Carbidopa - Wikipedia. Wikipedia. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
(S)-Carbidopa ethyl ester. Daicel Pharma Standards. [Link]
-
Carbidopa | C10H14N2O4 | CID 34359. PubChem, National Institutes of Health. [Link]
-
Carbidopa - Impurity F | Chemical Name : Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoate. Pharmaffiliates. [Link]
-
CARBIDOPA ETHYL ESTER. Global Substance Registration System (GSRS). [Link]
-
Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. National Center for Biotechnology Information (PMC). [Link]
-
Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. PubMed, National Institutes of Health. [Link]
-
Carbidopa Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
LogP / LogD shake-flask method. Protocols.io. [Link]
-
A Novel Levodopa/Carbidopa Prodrug (ABBV-951) 24-Hour Continuous Subcutaneous Infusion Treatment for Parkinson's Disease. Neurology. [Link]
-
Lipophilicity and Other Parameters Affecting Brain Penetration. ResearchGate. [Link]
-
Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. PubMed, National Institutes of Health. [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed, National Institutes of Health. [Link]
-
Carbidopa. Proteopedia. [Link]
-
Comparison of immediate-release and controlled release carbidopa/levodopa in Parkinson's disease. A multicenter 5-year study. PubMed, National Institutes of Health. [Link]
-
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. National Center for Biotechnology Information (PMC). [Link]
-
Carbidopa/Levodopa Formulations & Parkinson's Disease. American Parkinson Disease Association (APDA). [Link]
-
Lipophilicity and Other Parameters Affecting Brain Penetration. ResearchGate. [Link]
-
2024 Breakthrough Therapy for Parkinson's Disease: Introducing The Produodopa. Parkinson's Disease and Movement Disorders Clinic. [Link]
-
(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
AbbVie Launches PRODUODOPA® (foslevodopa/foscarbidopa) for People Living with Advanced Parkinson's Disease in the European Union. AbbVie News Center. [Link]
-
Carbidopa and Levodopa Formulation. Organon. [Link]
-
Blood−Brain Barrier Penetration by Two Dermorphin Tetrapeptide Analogues: Role of Lipophilicity vs Structural Flexibility. ACS Publications. [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]
-
Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. ACS Omega. [Link]
-
Interim results of SC foslevodopa/foscarbidopa in Parkinson's disease. VJNeurology. [Link]
-
Carbidopa and Levodopa Extended-Release Tablets. USP-NF. [Link]
Sources
- 1. Carbidopa - Wikipedia [en.wikipedia.org]
- 2. Carbidopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. abmole.com [abmole.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbidopa/Levodopa Formulations & Parkinson's Disease | APDA [apdaparkinson.org]
- 7. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. (S)-Carbidopa ethyl ester - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uspnf.com [uspnf.com]
- 18. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. movementdisordersclinic.com [movementdisordersclinic.com]
- 21. news.abbvie.com [news.abbvie.com]
- 22. vjneurology.com [vjneurology.com]
Methodological & Application
Application Note: Protocol for Carbidopa Ethyl Ester Stability Testing
Introduction & Scientific Rationale
Carbidopa Ethyl Ester (CEE) represents a critical structural modification of the parent compound, Carbidopa. While Carbidopa is a potent peripheral DOPA decarboxylase inhibitor, its zwitterionic nature limits solubility and membrane permeability. The ethyl ester prodrug strategy is often employed to enhance lipophilicity (LogP) and bioavailability for continuous infusion therapies (e.g., intraduodenal or subcutaneous).
However, this modification introduces a "Stability Paradox":
-
Hydrolytic Instability: The ester linkage is susceptible to spontaneous chemical hydrolysis (reverting to Carbidopa and Ethanol) and enzymatic cleavage (by carboxylesterases).
-
Oxidative Instability: The catechol moiety (3,4-dihydroxyphenyl) remains highly prone to auto-oxidation, forming quinones and melanin-like pigments, a reaction accelerated by alkaline pH, light, and metal ions.
This protocol provides a rigorous, self-validating framework for assessing the stability of CEE. It moves beyond simple "pass/fail" checks to establish kinetic degradation profiles, ensuring that researchers can distinguish between storage instability (shelf-life) and metabolic activation (prodrug conversion).
Analytical Methodology: The "Lens" of Stability[1][2][3]
Before initiating stress testing, a robust analytical method must be established. The method below is optimized to separate the lipophilic ester from the polar parent compound (Carbidopa) and oxidative degradants.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Rationale: A low pH mobile phase is strictly required to suppress the ionization of the catechol hydroxyls, preventing on-column oxidation and peak tailing.
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). End-capping reduces silanol interactions with the hydrazine moiety.
Table 1: Chromatographic Conditions
| Parameter | Setting | Note |
| Mobile Phase A | 0.1% Phosphoric Acid or 50mM Phosphate Buffer (pH 2.5) | Low pH stabilizes the catechol group. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Required for eluting the lipophilic ester. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 25°C | Higher temps accelerate on-column hydrolysis. |
| Detection | 280 nm (Primary), 210 nm (Secondary) | 280 nm is specific for the catechol ring. |
| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements. |
Table 2: Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 95 | 5 | Equilibration / Polar degradants |
| 5.0 | 95 | 5 | Isocratic hold for Carbidopa elution |
| 20.0 | 20 | 80 | Gradient ramp to elute CEE |
| 25.0 | 20 | 80 | Wash lipophilic impurities |
| 25.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | End of Run |
Experimental Protocol: Forced Degradation (Stress Testing)
This section details the "Crash Test" to identify degradation pathways.
Sample Preparation Strategy
-
Stock Solution: Prepare 1 mg/mL CEE in 0.01 M HCl .
-
Critical: Do NOT dissolve in pure water or methanol initially. The slight acidity prevents immediate auto-oxidation during preparation.
-
-
Working Concentration: Dilute to 100 µg/mL for stress conditions.
Stress Conditions Workflow
Table 3: Stress Testing Matrix
| Stress Type | Condition | Duration | Neutralization/Quench | Mechanism Probed |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 1 - 8 Hours | Neutralize w/ 0.1 N NaOH | Ester cleavage rate. |
| Base Hydrolysis | 0.1 N NaOH, RT | 5 - 30 Mins | Neutralize w/ 0.1 N HCl | Rapid ester saponification + Oxidation. |
| Oxidation | 3% | 1 - 4 Hours | Dilute w/ Mobile Phase | Catechol oxidation to quinones. |
| Thermal | 60°C (Solid State) | 7 Days | Dissolve in 0.01 M HCl | Decarboxylation/Polymerization. |
| Photolytic | UV/Vis (1.2M Lux hours) | 24 - 48 Hours | Keep in Dark Control | Radical-mediated degradation. |
Step-by-Step Procedure (Example: Base Hydrolysis):
-
Aliquot 1.0 mL of CEE Stock (1 mg/mL).
-
Add 1.0 mL of 0.2 N NaOH (Final conc 0.1 N).
-
Vortex and incubate at Room Temperature (RT).
-
Sampling: At t=0, 5, 15, 30 min, remove 200 µL.
-
Quenching: Immediately add 200 µL of 0.2 N HCl to stop the reaction.
-
Dilute to volume with Mobile Phase A and inject.
Visualization of Degradation Pathways[4]
Understanding the "Enemy": The diagram below maps the chemical fate of Carbidopa Ethyl Ester.
Figure 1: Degradation pathways of Carbidopa Ethyl Ester. Blue path indicates hydrolysis (primary mechanism); Yellow/Red paths indicate oxidative and thermal degradation.
Protocol: Kinetic Stability Assessment
For drug development, knowing if it degrades is insufficient; you must know how fast.
Experimental Setup
-
Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4 (simulating GI tract and plasma).
-
Spike CEE stock into pre-warmed (37°C) buffer to a final concentration of 50 µM.
-
Sampling: Withdraw aliquots at 0, 15, 30, 60, 120, 240, and 360 minutes.
-
Analysis: Immediate HPLC injection.
Data Analysis (Pseudo-First Order Kinetics)
Since water is in excess, hydrolysis follows pseudo-first-order kinetics.
Calculation:
Plot
-
Slope (
): (observed rate constant). -
Half-life (
): .
Reporting Template:
| pH Condition | Dominant Product | ||
| pH 1.2 (SGF) | [Calculated] | [Calculated] | Carbidopa |
| pH 7.4 (PBS) | [Calculated] | [Calculated] | Carbidopa + Quinones |
Stability Workflow Diagram
This flowchart guides the researcher through the decision-making process during stability testing.
Figure 2: Operational workflow for Carbidopa Ethyl Ester stability testing, moving from method validation to kinetic profiling.
Troubleshooting & Best Practices
Expert Insight: The most common failure mode in CEE analysis is artifactual degradation—degradation that occurs inside the autosampler or during sample preparation, not in the actual sample.
| Observation | Root Cause | Corrective Action |
| Peak Tailing (Carbidopa) | Interaction with silanols or metal ions. | Use end-capped columns. Add 0.1 mM EDTA to mobile phase if tailing persists. |
| New Peak at t=0 | Auto-oxidation during prep. | Prepare all stocks in 0.01 M HCl. Use amber glassware. Purge buffers with Nitrogen. |
| Poor Mass Balance | Formation of insoluble melanin. | Melanin precipitates and won't elute. Check for dark particulates in the vial. |
| "Ghost" Peaks | Hydrazine reactivity.[1][2] | Hydrazine can react with acetone or aldehydes. Avoid ketone solvents; use Acetonitrile only. |
References
-
BenchChem. (2025).[3] Carbidopa Ethyl Ester | Pharmaceutical Impurity Standard. Retrieved from
-
European Medicines Agency. (2003).[4] CPMP Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. Retrieved from
-
ResearchGate. (2021). Method development and validation of levodopa and Carbidopa in a combined dosage form by RP-HPLC method. Retrieved from
-
ChemRxiv. (2023). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from
-
US Environmental Protection Agency. (2020). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester. Retrieved from
Sources
Developing a validated analytical method for Carbidopa Ethyl Ester
Application Note: Validated HPLC-UV Method for Carbidopa Ethyl Ester (Impurity F)
Introduction & Scientific Context
Carbidopa Ethyl Ester (CEE), designated as Impurity F in the European Pharmacopoeia (EP), is a critical process-related impurity and degradation product of Carbidopa. While Carbidopa acts as a peripheral DOPA decarboxylase inhibitor, its ethyl ester derivative often forms during synthesis or storage in ethanolic media under acidic conditions.
Why This Method Matters:
-
Instability & Hydrolysis: CEE is a prodrug candidate but is chemically unstable in aqueous environments, readily hydrolyzing back to Carbidopa. This makes standard aqueous sample preparation protocols invalid.
-
Regulatory Compliance: Control of Impurity F is mandated by ICH Q3A(R2) and EP monographs.
-
Separation Challenge: CEE is less polar than the zwitterionic parent molecule (Carbidopa), requiring a gradient method to elute both the early-eluting parent and the late-eluting ester within a reasonable runtime.
This protocol details a Stability-Indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, specifically optimized to prevent in-situ hydrolysis of the analyte during analysis.
Method Development Strategy
Chemical Logic
-
Stationary Phase: A C18 (Octadecylsilyl) column is selected. Carbidopa is polar and zwitterionic; the Ethyl Ester is significantly more hydrophobic. A standard C18 provides the necessary hydrophobic interaction to retain the ester.
-
Mobile Phase pH: Carbidopa has pKa values of approximately 2.3 (COOH) and 8.7 (NH2). Maintaining a pH of 2.5 (using Phosphate Buffer) ensures the carboxylic acid is protonated (neutral) and the amine is protonated (positive), improving peak shape and retention reproducibility.
-
Detection: Both species share the catechol moiety, which exhibits a strong UV absorption maximum at 280 nm .
Critical Handling (The "Self-Validating" Step)
-
Problem: CEE hydrolyzes in water.
-
Solution: Sample diluent must be Acidified Methanol or the Mobile Phase mixture kept at 4°C . Aqueous residence time must be minimized.
Experimental Protocol
Reagents & Materials
-
Reference Standard: Carbidopa Ethyl Ester (Impurity F), >98% purity.
-
Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector |
| Column Temp | 30°C ± 2°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 280 nm |
| Run Time | 15 Minutes |
Mobile Phase Gradient:
-
Mobile Phase A: 50 mM KH₂PO₄ Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile (ACN).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase |
| 0.0 | 95 | 5 | Equilibration |
| 5.0 | 95 | 5 | Isocratic (Elute Carbidopa) |
| 10.0 | 40 | 60 | Linear Gradient (Elute CEE) |
| 12.0 | 40 | 60 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Sample Preparation Workflow
-
Standard Stock (1.0 mg/mL): Dissolve 10 mg CEE in 10 mL Methanol . (Do not use water).
-
Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase A/B (50:50). Inject immediately.
Visualization of Workflows
Degradation & Separation Logic
The following diagram illustrates the chemical relationship and the chromatographic separation logic.
Caption: Chemical pathway of Impurity F formation and its subsequent chromatographic separation based on polarity.
Method Validation (ICH Q2(R2) Compliant)
This section provides the specific protocols to validate the method described above.
Specificity (Stress Testing)
-
Objective: Prove that CEE is resolved from Carbidopa and other degradants.
-
Protocol:
-
Prepare a Placebo solution (excipients only).
-
Prepare a Spiked Sample : Carbidopa (0.5 mg/mL) + CEE (0.5 µg/mL).
-
Forced Degradation: Treat Carbidopa sample with 0.1N HCl in Ethanol at 60°C for 1 hour.
-
-
Acceptance Criteria:
-
Resolution (Rs) between Carbidopa and CEE > 2.0.
-
No interference in the Placebo at the retention time of CEE.[1]
-
Linearity & Range
-
Objective: Confirm response is proportional to concentration.
-
Protocol:
-
Prepare 5 concentration levels of CEE: 50%, 75%, 100%, 125%, and 150% of the target limit concentration (e.g., 0.15% of API).
-
Inject each in triplicate.
-
-
Acceptance Criteria:
Accuracy (Recovery)
-
Protocol:
-
Spike CEE into the drug product matrix at 3 levels (Low, Medium, High).
-
Analyze immediately to prevent hydrolysis.
-
-
Acceptance Criteria: Mean recovery between 90.0% and 110.0%.
Robustness (Critical Parameter)
-
Objective: Test the method's tolerance to small changes.
-
Key Test: Solution Stability .
-
Inject the Standard Solution at T=0, T=4h, T=12h, T=24h.
-
Warning: If CEE peak area decreases by >5%, the method requires "Fresh Preparation Only" labeling.
-
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| CEE Peak Area Decreasing | Hydrolysis in solution. | Use Acetonitrile as diluent instead of buffer. Keep autosampler at 4°C. |
| Carbidopa Peak Splitting | pH mismatch or overload. | Ensure Buffer is exactly pH 2.5. Reduce injection volume to 5 µL. |
| Ghost Peaks | Gradient artifacts. | Run a blank gradient. Use high-purity HPLC grade solvents. |
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Carbidopa Monograph: Impurity F. 10th Edition. Strasbourg, France: EDQM.
-
United States Pharmacopeia (USP) . Carbidopa and Levodopa Tablets: Related Compounds. USP-NF 2023. Rockville, MD.
-
VEEPrho . Carbidopa EP Impurity F (Free Base) | CAS 91908-71-3.[5] Accessed Oct 2023.
-
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Suresh Kumar, S., et al. (2011).[2] RP-HPLC method for the analysis of levodopa and carbidopa. Journal of Pharmacy Research, 4(11).
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbidopa EP Impurity F (Carbidopa Ethyl Ester) [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Application Notes & Protocols: The Use of Carbidopa Ethyl Ester in Preclinical Parkinson's Disease Research Models
Abstract
Levodopa (L-DOPA) remains the cornerstone of symptomatic therapy for Parkinson's disease (PD), yet its efficacy is hampered by extensive peripheral metabolism and poor blood-brain barrier (BBB) penetration. The co-administration of a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, such as Carbidopa, is standard practice to increase the central bioavailability of L-DOPA.[1] In the context of preclinical research, optimizing delivery and achieving consistent pharmacokinetics is paramount for generating reliable and reproducible data. Carbidopa Ethyl Ester, a lipophilic prodrug of Carbidopa, presents a refined tool for researchers. This document provides a comprehensive guide to the scientific rationale, experimental design considerations, and detailed protocols for utilizing Carbidopa Ethyl Ester in conjunction with L-DOPA in rodent models of Parkinson's disease.
Scientific Background and Rationale
The Central Challenge of L-DOPA Delivery
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a profound dopamine deficit in the brain.[2] Direct administration of dopamine is ineffective as it cannot cross the BBB.[3] L-DOPA, the metabolic precursor to dopamine, can traverse the BBB via a large neutral amino acid transporter. However, when administered alone, up to 95% of an oral L-DOPA dose is rapidly converted to dopamine in the periphery by the enzyme AADC (also known as DOPA decarboxylase or DDC).[4] This peripheral conversion not only severely limits the amount of L-DOPA reaching the brain but also causes significant side effects, such as nausea and cardiac arrhythmias, due to systemic dopamine.[5]
Mechanism of Action: The Role of Carbidopa
To overcome this limitation, L-DOPA is co-administered with a peripheral AADC inhibitor. Carbidopa is a potent inhibitor of AADC that, due to its chemical properties, does not cross the BBB.[6] By blocking the peripheral decarboxylation of L-DOPA, Carbidopa ensures that a significantly higher proportion of the administered L-DOPA dose reaches the brain, where it can be converted to dopamine to exert its therapeutic effect.[7] This combination therapy allows for a reduction in the required L-DOPA dose, thereby minimizing peripheral side effects.[5]
Caption: L-DOPA metabolism with and without a peripheral AADC inhibitor.
Carbidopa Ethyl Ester: A Prodrug for Enhanced Research Utility
Carbidopa Ethyl Ester (CEE) is an ester prodrug of Carbidopa. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. The primary rationale for developing an ester prodrug is to enhance lipophilicity.
Causality Behind This Choice:
-
Improved Solubility: Standard Carbidopa has poor solubility in many vehicles used for animal research. The ethyl ester modification increases its lipid solubility, potentially allowing for more versatile and stable formulations, which is critical for consistent dosing in preclinical studies.
-
Enhanced Permeability: Increased lipophilicity can facilitate easier passage across biological membranes, such as the gastrointestinal tract lining following oral administration. While not the primary goal (as Carbidopa should remain peripheral), this property can lead to more predictable and less variable absorption kinetics compared to the parent compound.[8][9] This results in more stable plasma concentrations of the inhibitor, ensuring consistent protection of L-DOPA from peripheral degradation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| Carbidopa | C₁₀H₁₄N₂O₄ | 226.23 | Parent Drug, Hydrophilic |
| Carbidopa Ethyl Ester | C₁₂H₁₈N₂O₄ | 254.28 | Prodrug, Increased Lipophilicity |
Data sourced from PubChem and commercial suppliers.[4]
For research purposes, the use of CEE can translate into more reliable pharmacokinetic (PK) and pharmacodynamic (PD) relationships. By ensuring a more stable and predictable level of peripheral AADC inhibition, researchers can have greater confidence that observed behavioral effects are truly due to the central actions of L-DOPA.
Experimental Design Considerations
Dosing and Administration Ratios
The standard ratio of Carbidopa to L-DOPA in clinical formulations is typically 1:10 or 1:4. In preclinical rodent studies, a 1:2 to 1:1 ratio of inhibitor to L-DOPA is often used to ensure complete peripheral AADC inhibition. When substituting Carbidopa Ethyl Ester for Carbidopa, dosing should be calculated based on molar equivalents to ensure an equimolar dose of the active Carbidopa is delivered.
Dose Conversion Example:
-
Molecular Weight of Carbidopa: 226.23 g/mol
-
Molecular Weight of Carbidopa Ethyl Ester HCl: 290.74 g/mol (Note: Use the weight of the salt form if that is what is being used)
-
Conversion Factor: 290.74 / 226.23 = 1.285
To achieve a dose equivalent to 10 mg/kg of Carbidopa, you would administer 12.85 mg/kg of Carbidopa Ethyl Ester HCl.
Recommended Starting Doses for Rodent Models
The following doses are recommended starting points and should be optimized for your specific model and experimental paradigm.
| Animal Model | L-DOPA Dose (mg/kg) | Carbidopa Ethyl Ester HCl Dose (mg/kg) | Administration Route |
| MPTP-lesioned Mouse | 6 - 12.5 | 7.7 - 16 | Intraperitoneal (i.p.) |
| 6-OHDA-lesioned Rat | 3 - 6 | 3.9 - 7.7 | Intraperitoneal (i.p.) |
| L-DOPA-induced Dyskinesia (AIMs) Model | 10 - 20 | 12.9 - 25.7 | Intraperitoneal (i.p.) |
Doses adapted from established protocols using Carbidopa or Benserazide.[10][11]
Vehicle Selection and Formulation
The choice of vehicle is critical for drug stability and bioavailability. L-DOPA is prone to oxidation, especially in neutral or alkaline solutions.
-
Recommended Vehicle: Sterile Saline (0.9% NaCl) acidified with a small amount of ascorbic acid or citric acid (e.g., 0.1-0.25% wt/vol) to improve stability and solubility.[11]
-
Preparation: Always prepare solutions fresh on the day of the experiment. L-DOPA and Carbidopa Ethyl Ester can be co-formulated in the same vehicle. Use of a vortex mixer and gentle warming may be required to fully dissolve the compounds.
Detailed Experimental Protocols
Protocol: Preparation of L-DOPA/Carbidopa Ethyl Ester Formulation
Objective: To prepare a stable, injectable solution for co-administration in rodents.
Materials:
-
L-DOPA
-
Carbidopa Ethyl Ester HCl (CAS: 96115-88-7)[12]
-
Sterile 0.9% Saline
-
Ascorbic Acid or Citric Acid
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Calculate Required Mass: Based on the desired doses (e.g., 10 mg/kg L-DOPA and 12.9 mg/kg CEE HCl) and the average weight of the animals, calculate the total mass of each compound needed. Assume an injection volume of 10 mL/kg.
-
Prepare Vehicle: Add the required amount of ascorbic or citric acid to the sterile saline to achieve a final concentration of 0.1%. For example, add 10 mg of ascorbic acid to 10 mL of saline.
-
Weigh Compounds: Accurately weigh L-DOPA and Carbidopa Ethyl Ester HCl and place them in a sterile microcentrifuge tube.
-
Dissolve: Add the prepared vehicle to the tube. Vortex vigorously. Gentle warming (37°C) may assist in dissolution. Ensure all solids are completely dissolved before proceeding. The solution may have a slight yellow tint.
-
Final Volume: Adjust the final volume with the vehicle to achieve the target concentration.
-
Administration: Use the solution within 1-2 hours of preparation. Keep protected from light.
Protocol: Administration and Behavioral Testing in an MPTP Mouse Model
Objective: To assess the ability of L-DOPA/CEE to reverse motor deficits in a neurotoxin-induced PD model.
Caption: Experimental workflow for acute L-DOPA/CEE challenge in a rodent PD model.
Procedure:
-
Model Induction: Induce dopaminergic lesion using a standard MPTP protocol. Allow for sufficient time for the lesion to develop and stabilize.
-
Baseline Testing: Perform baseline behavioral tests (e.g., rotarod for motor coordination, cylinder test for forelimb akinesia) to confirm a stable motor deficit.
-
Animal Groups: Randomize animals into at least two groups:
-
Control Group: Vehicle administration.
-
Treatment Group: L-DOPA / Carbidopa Ethyl Ester administration.
-
-
Drug Administration:
-
Acclimate animals to the testing environment.
-
Administer the prepared formulation via intraperitoneal (i.p.) injection. Carbidopa Ethyl Ester should be given 30-60 minutes prior to or concurrently with L-DOPA.[13]
-
-
Post-Drug Behavioral Testing: At the expected time of peak L-DOPA effect (typically 30-60 minutes post-injection), repeat the behavioral tests.[13]
-
Data Analysis: Compare the performance of the treatment group to their own baseline and to the vehicle-treated control group. A significant improvement in motor performance in the treatment group indicates a successful central L-DOPA response.
Protocol: Pharmacokinetic Analysis
Objective: To determine the plasma and/or brain concentrations of L-DOPA and Carbidopa over time.
Procedure:
-
Experimental Groups: Set up groups of animals for each time point to be sampled (e.g., 15, 30, 60, 120, 240 minutes post-dose).
-
Dosing: Administer the L-DOPA/CEE formulation as described above.
-
Sample Collection: At each designated time point, anesthetize the animals and collect blood (via cardiac puncture into EDTA-coated tubes) and brain tissue.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate plasma. Immediately freeze plasma at -80°C.
-
Brain: Rapidly dissect the brain region of interest (e.g., striatum), weigh it, and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
Analytical Quantification:
-
Homogenize brain tissue and perform protein precipitation on both plasma and brain homogenates to extract the analytes.[14]
-
Quantify the concentrations of L-DOPA and Carbidopa (the active metabolite of CEE) using a validated analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS/MS).[15][16][17]
-
Self-Validation: The analytical method must be validated for linearity, accuracy, and precision using quality control samples at low, medium, and high concentrations.[17]
-
References
- Miyasaki, J. M., Martin, W., Suchowersky, O., Weiner, W. J., & Lang, A. E. (2002). Practice Parameter: Initiation of treatment for Parkinson's disease: An evidence-based review. Neurology, 58(1), 11-17. [URL: https://www.neurology.org/doi/10.1212/WNL.58.1.11]
- Greig, S. L., & McKeage, K. (2016). Carbidopa/Levodopa ER Capsules (Rytary®, Numient™): A Review in Parkinson's Disease. CNS Drugs, 30(1), 79-90. [URL: https://link.springer.com/article/10.1007/s40263-015-0305-7]
- Fahn, S., Oakes, D., Shoulson, I., Kieburtz, K., Rudolph, A., Lang, A., ... & Parkinson Study Group. (2004). Levodopa and the progression of Parkinson's disease. New England Journal of Medicine, 351(24), 2498-2508. [URL: https://www.nejm.org/doi/full/10.1056/nejmoa033447]
- PubChem. (n.d.). Carbidopa. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Carbidopa]
- Olanow, C. W., Kieburtz, K., Rascol, O., Poewe, W., Schapira, A. H., Emre, M., ... & Stocchi, F. (2004). Factors predictive of the development of levodopa-induced dyskinesia and wearing-off in Parkinson's disease. Movement disorders, 19(5), 491-500. [URL: https://movementdisorders.onlinelibrary.wiley.com/doi/abs/10.1002/mds.20045]
- Nyholm, D. (2006). Pharmacokinetic optimisation in the treatment of Parkinson's disease. Clinical pharmacokinetics, 45(2), 109-136. [URL: https://link.springer.com/article/10.2165/00003088-200645020-00001]
- Hsu, A., Yao, H. M., Gupta, S., & Modi, N. B. (2015). Comparison of the pharmacokinetics of an oral extended‐release capsule formulation of carbidopa‐levodopa (IPX066) with immediate‐release carbidopa‐levodopa (Sinemet®), sustained‐release carbidopa‐levodopa (Sinemet® CR), and carbidopa‐levodopa‐entacapone (Stalevo®). Journal of clinical pharmacology, 55(9), 995-1003. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5032972/]
- DrugBank Online. (n.d.). Carbidopa. [URL: https://go.drugbank.com/drugs/DB00190]
- Nutt, J. G., & Fellman, J. H. (1984). Pharmacokinetics of levodopa. Clinical neuropharmacology, 7(1), 35-49. [URL: https://journals.lww.com/clinicalneuropharm/Abstract/1984/03000/Pharmacokinetics_of_Levodopa.4.aspx]
- Kaakkola, S. (2000). Clinical pharmacology of entacapone. Advances in neurology, 83, 237-243. [URL: https://europepmc.org/article/med/10661694]
- Contin, M., Riva, R., Martinelli, P., Cortelli, P., Albani, F., & Baruzzi, A. (1997). Effect of entacapone on levodopa pharmacokinetics in healthy volunteers. Clinical neuropharmacology, 20(1), 71-77. [URL: https://journals.lww.com/clinicalneuropharm/Abstract/1997/02000/Effect_of_Entacapone_on_Levodopa_Pharmacokinetics.8.aspx]
- Daicel Pharma Standards. (n.d.). Carbidopa-Levodopa Structure and Mechanism of Action. [URL: https://daicelpharma.com/carbidopa-levodopa]
- Wikipedia. (n.d.). Carbidopa. [URL: https://en.wikipedia.org/wiki/Carbidopa]
- Nutt, J. G., Woodward, W. R., Gancher, S. T., & Merrick, D. (1987). 3-O-Methyldopa and the response to levodopa in Parkinson's disease. Annals of neurology, 21(6), 584-588. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ana.410210611]
- Simson Pharma Limited. (n.d.). Carbidopa Ethyl Ester. [URL: https://www.simsonpharma.com/product/carbidopa-ethyl-ester]
- Kim, Y. H., Kim, E. Y., Park, J., & Andersen, J. K. (2015). The combination of lithium and l-Dopa/Carbidopa reduces MPTP-induced abnormal involuntary movements (AIMs) via calpain-1 inhibition in a mouse model: Relevance for Parkinson׳s disease therapy. Brain research, 1622, 1-10. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4562891/]
- Patil, S., L, S., & A, T. (2025). Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 259, 116538. [URL: https://pubmed.ncbi.nlm.nih.gov/39284428/]
- Rocchetti, G., Pagnossa, J. P., Blasi, F., Cossignani, L., Picot-Allain, C., & Mahomoodally, M. F. (2022). An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices. Molecules, 27(16), 5227. [URL: https://www.mdpi.com/1420-3049/27/16/5227]
- Chemicea. (n.d.). Carbidopa Ethyl Ester HCl. [URL: https://www.chemicea.com/product/carbidopa-ethyl-ester-hcl-96115-88-7]
- Van der Schyf, C. J., Geldenhuys, W. J., & Youdim, M. B. (2007). The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson's Disease. Molecules, 12(11), 2515-2533. [URL: https://www.mdpi.com/1420-3049/12/11/2515]
- Raggi, M. A., Casamenti, G., Mandrioli, R., Izzo, G., Kenndler, E., & Volterra, V. (2001). A sensitive high-performance liquid chromatographic method with electrochemical detection for the simultaneous determination of L-dopa, carbidopa and 3-O-methyldopa in human plasma. Journal of chromatography B: Biomedical sciences and applications, 751(1), 159-166. [URL: https://www.sciencedirect.com/science/article/abs/pii/S037843470000523X]
- Lopezgonzalezdelrey, N., & Gaertner, Z. (2023). Intraperitoneal L-dopa injection in mice. protocols.io. [URL: https://dx.doi.org/10.17504/protocols.io.81wgbxd51lpk/v1]
- Pharmaffiliates. (n.d.). Carbidopa-impurities. [URL: https://www.
- Mandrioli, R., Raggi, M. A., Ghedini, N., & Volterra, V. (2011). Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. Journal of pharmaceutical and biomedical analysis, 54(5), 1040-1046. [URL: https://pubmed.ncbi.nlm.nih.gov/21035976/]
- Andersen, J. K., & Kim, Y. H. (2015). The combination of lithium and L-Dopa/Carbidopa reduces MPTP-induced abnormal involuntary movements (AIMs) via calpain-1 inhibition in a mouse model: relevance for Parkinson's disease therapy. Brain research, 1622, 1-10. [URL: https://www.sciencedirect.com/science/article/abs/pii/S000689931500481X]
- Hsu, A., Yao, H. M., Gupta, S., & Modi, N. B. (2015). Comparison of the pharmacokinetics of an oral extended-release capsule formulation of carbidopa-levodopa (IPX066) with immediate-release carbidopa-levodopa (Sinemet®), sustained-release carbidopa-levodopa (Sinemet® CR), and carbidopa-levodopa-entacapone (Stalevo®). Journal of clinical pharmacology, 55(9), 995-1003. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5032972/]
Sources
- 1. The pharmacokinetics and pharmacodynamics of levodopa in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbidopa, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbidopa - Wikipedia [en.wikipedia.org]
- 5. The effect of carbidopa on the pharmacokinetics of intravenously administered levodopa: the mechanism of action in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carbidopa - Levodopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of levodopa/carbidopa microtablets versus levodopa/benserazide and levodopa/carbidopa in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The combination of lithium and l-Dopa/Carbidopa reduces MPTP-induced abnormal involuntary movements (AIMs) via calpain-1 inhibition in a mouse model: Relevance for Parkinson׳s disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Carbidopa Ethyl Ester HCl | 96115-88-7 [chemicea.com]
- 13. mdpi.com [mdpi.com]
- 14. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of the pharmacokinetics of an oral extended‐release capsule formulation of carbidopa‐levodopa (IPX066) with immediate‐release carbidopa‐levodopa (Sinemet®), sustained‐release carbidopa‐levodopa (Sinemet® CR), and carbidopa‐levodopa‐entacapone (Stalevo®) - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carbidopa Ethyl Ester in drug delivery system development
Application Note: Development of Transdermal Delivery Systems using Carbidopa Ethyl Ester
Executive Summary
This guide details the application of Carbidopa Ethyl Ester (CDEE) as a lipophilic prodrug strategy to overcome the bioavailability limitations of Carbidopa (CD). While Carbidopa is the standard peripheral decarboxylase inhibitor for Parkinson’s Disease therapy, its hydrophilic nature (LogP ~0.5) and zwitterionic character severely limit passive diffusion through the Stratum Corneum.
CDEE (LogP ~1.2) masks the ionizable carboxyl group, significantly enhancing lipid solubility and skin permeability. This protocol provides a comprehensive framework for formulating CDEE into transdermal systems, validating its stability, and quantifying its enzymatic bioconversion back to the active parent drug.
Part 1: Physicochemical Rationale & Mechanism
The Challenge: Carbidopa is a Class III (High Solubility, Low Permeability) or Class IV drug depending on pH. Its poor transdermal flux requires high loading or invasive enhancement methods (microneedles/iontophoresis) to achieve therapeutic levels.
The Solution: Esterification of the carboxylic acid moiety creates CDEE. This modification serves two functions:
-
Permeability Enhancement: Increases the partition coefficient (LogP), facilitating entry into the lipid-rich Stratum Corneum.
-
Solubility in Organic Carriers: Allows higher loading in non-aqueous reservoirs (e.g., pressure-sensitive adhesives or organogels) compared to the crystalline parent drug.
Mechanism of Action: CDEE is pharmacologically inactive. Upon permeating the skin, it must be hydrolyzed by cutaneous carboxylesterases (CES) to release active Carbidopa before or upon entering systemic circulation.
Caption: Mechanism of Action: CDEE facilitates skin entry and is enzymatically converted to active Carbidopa.[1]
Part 2: Analytical Method Development (HPLC)
Standard Carbidopa methods (100% aqueous buffers) will not elute CDEE efficiently due to its hydrophobicity. A Gradient Reverse-Phase HPLC method is required to separate the parent drug (CD) from the prodrug (CDEE) and quantify hydrolysis rates.
Chromatographic Conditions:
-
Column: C18 (e.g., Hypersil BDS or equivalent), 250 x 4.6 mm, 5 µm.[2][3]
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 2.8 adjusted with dilute Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
Temperature: 25°C.
Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) | Phase Description |
| 0.0 | 95 | 5 | Equilibrate / Elute Carbidopa |
| 5.0 | 95 | 5 | Carbidopa Retention (~3.5 min) |
| 5.1 | 40 | 60 | Step Gradient for CDEE |
| 12.0 | 40 | 60 | Elute CDEE (~8-10 min) |
| 12.1 | 95 | 5 | Re-equilibrate |
| 18.0 | 95 | 5 | End of Run |
Critical Note: CDEE is often used as "Impurity F" in regulatory testing. Ensure your standard is >98% purity. The relative retention time (RRT) of CDEE is typically 2.0–2.5x that of Carbidopa.
Part 3: Formulation Protocol (Nonaqueous Organogel)
This protocol outlines the creation of a hydrophobic organogel designed to maximize the thermodynamic activity of CDEE.
Materials:
-
Carbidopa Ethyl Ester (Active)
-
Ethyl Cellulose (Polymer/Gelling Agent)
-
Miglyol 840 (Propylene Glycol Dicaprylate/Dicaprate - Solvent/Permeation Enhancer)
-
Ethanol (Co-solvent)
Step-by-Step Methodology:
-
Solvent Phase Preparation:
-
In a closed vessel, mix Miglyol 840 and Ethanol in a 60:40 ratio.
-
Add CDEE (target loading: 2-5% w/w) to the solvent mixture.
-
Sonicate for 10 minutes at ambient temperature until fully dissolved. Note: CDEE dissolves readily here, unlike CD which would require acidification.
-
-
Polymer Solvation:
-
Slowly disperse Ethyl Cellulose (10-15% w/w) into the drug solution under continuous magnetic stirring (500 RPM).
-
Prevent clumping by adding the polymer in small aliquots.
-
-
Gelation:
-
Cover the vessel to prevent ethanol evaporation.
-
Stir at 40°C for 2 hours until a clear, viscous organogel is formed.
-
Allow the gel to equilibrate at room temperature for 24 hours before use.
-
-
Quality Control:
-
Visually inspect for crystals (indicates saturation/instability).
-
Assay drug content using the HPLC method described in Part 2 (dissolve 100 mg gel in 10 mL MeOH).
-
Part 4: Validation - In Vitro Permeation & Bioconversion
A standard permeation test is insufficient; you must prove the prodrug converts to the active drug. This protocol uses a Franz Diffusion Cell with skin homogenate.
Experimental Setup:
-
Membrane: Freshly excised porcine ear skin (dermatomed to 500 µm).
-
Receptor Media: Phosphate Buffered Saline (PBS) pH 7.4 + 0.1% Ascorbic Acid (to prevent CD oxidation).
-
Temperature: 32°C (Skin surface temperature).
Workflow:
-
Application: Apply 100 mg of the CDEE Organogel to the donor compartment (active area ~1.77 cm²).
-
Sampling: Withdraw 500 µL from the receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh media.
-
Skin Extraction (The Critical Step):
-
At the end of the experiment, remove the skin.
-
Wash surface with methanol to remove unabsorbed formulation.
-
Mince the skin and homogenize in PBS pH 7.4.
-
Incubate homogenate at 37°C for 1 hour to allow endogenous esterases to act (simulating in vivo residence).
-
Precipitate proteins with Acetonitrile, centrifuge, and filter supernatant.
-
-
Analysis: Inject receptor samples and skin homogenate extracts into HPLC.
Interpretation:
-
Receptor Fluid: Presence of Carbidopa indicates complete hydrolysis during passage. Presence of CDEE indicates the prodrug crossed intact (systemic hydrolysis will then occur in plasma).
-
Skin Homogenate: High levels of Carbidopa here confirm the skin's metabolic capacity to activate the prodrug.
Caption: Validation Workflow: From formulation to bioconversion analysis.
References
-
USP Monograph (2018). Carbidopa and Levodopa Extended-Release Tablets: Dissolution and HPLC Methods. United States Pharmacopeia.[3][4] Link
-
Sintov, A. C., et al. (2017). Continuous Transdermal Delivery of L-DOPA Based on a Self-Assembling Nanomicellar System. Pharmaceutical Research. Link
-
Puglia, C., et al. (2020). Nonaqueous gel for the transdermal delivery of a DTPA penta-ethyl ester prodrug. Journal of Pharmaceutical Sciences. Link (Methodology adapted for ethyl ester organogels).
-
Takahashi, M., et al. Ester hydrolysis and conjugation reactions in intact skin and skin homogenate. Xenobiotica. Link
-
BenchChem. Carbidopa Ethyl Ester: Physicochemical Properties and Prodrug Rationale.Link
Sources
High-Precision Preparation of Carbidopa Ethyl Ester Stock Solutions
Application Note & Protocol Guide
Abstract & Introduction
Carbidopa Ethyl Ester (CEE) is a lipophilic prodrug of Carbidopa, designed to enhance membrane permeability and bioavailability compared to its parent compound. While the ethyl ester modification improves solubility in organic matrices, it introduces specific stability challenges—namely, susceptibility to hydrolysis (cleavage of the ester bond) and oxidation (degradation of the catechol moiety).
This guide provides a rigorous, field-proven protocol for preparing, storing, and validating CEE stock solutions. Unlike generic protocols, this workflow prioritizes the preservation of the ester bond and the prevention of quinone formation, ensuring experimental reproducibility in pharmacokinetic and metabolic studies.
Physicochemical Profile & Solubility
Before handling, verify the salt form of your specific batch. The molecular weight difference between the free base and hydrochloride salt is significant for molar calculations.
Table 1: Key Chemical Properties
| Property | Carbidopa Ethyl Ester (Free Base) | Carbidopa Ethyl Ester (HCl Salt) |
| CAS Number | 1458640-32-8 | 96115-88-7 |
| Molecular Weight | ~254.28 g/mol | ~290.74 g/mol |
| Appearance | Off-white to pale yellow solid | Off-white crystalline solid |
| Primary Risk | Oxidation (Light/Air), Hydrolysis (Moisture) | Oxidation, Hydrolysis |
Table 2: Solubility Data
| Solvent | Solubility Limit (Approx.) | Suitability for Stock | Notes |
| DMSO | > 25 mg/mL (High) | Recommended | Excellent stability if anhydrous. |
| Ethanol | ~ 10–15 mg/mL (Moderate) | Alternative | High volatility; ensure evaporation does not concentrate the stock. |
| Water/PBS | < 1 mg/mL (Low) | Not Recommended | Rapid hydrolysis risk; use only for immediate working dilutions. |
Critical Handling Factors (The "Why" Behind the Protocol)
To ensure scientific integrity, one must understand the degradation pathways. CEE is a "double-threat" molecule regarding stability:
-
Ester Hydrolysis: In the presence of water or high pH, the ethyl group is cleaved, reverting the molecule to Carbidopa. Rule: Keep stock solutions strictly anhydrous (DMSO).
-
Catechol Oxidation: The dihydroxy-phenyl group reacts with oxygen to form reactive quinones (turning the solution brown/black). Rule: Minimize headspace and protect from light.[1]
Diagram 1: Stability Logic & Solvent Selection
Caption: Decision tree for solvent selection emphasizing the risks of aqueous solvation for stock storage.
Protocol A: Preparation of Master Stock (50 mM)
Objective: Create a stable, high-concentration stock solution in DMSO.
Materials Required
-
Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.
-
Amber glass vials (silanized preferred to minimize surface adsorption).
-
Argon or Nitrogen gas source.[4]
Step-by-Step Methodology
-
Calculation: Determine the mass required for a 50 mM solution.
-
Formula:
-
Example (Free Base):
for 10 mL.
-
-
Weighing: Weigh the CEE powder into an amber vial. Do not use a plastic weigh boat if possible; weigh directly into the tared glass vial to prevent static loss.
-
Solvation: Add the calculated volume of Anhydrous DMSO.
-
Dissolution: Vortex moderately for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for <2 minutes. Avoid heating, as heat accelerates ester degradation.
-
Inert Gas Purging: Gently blow a stream of Argon or Nitrogen over the liquid surface for 10 seconds to displace oxygen from the headspace.
-
Aliquoting: Aliquot into single-use volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.
-
Storage: Seal tightly and store at -20°C .
Protocol B: Preparation of Working Solution (Aqueous)
Objective: Dilute the Master Stock for biological assays (e.g., cell culture or enzyme kinetics) without precipitation.
Critical Pre-Requisite: The "Crash-Out" Check
CEE is hydrophobic. Rapid addition to water can cause precipitation.
Methodology
-
Thaw: Thaw one aliquot of Master Stock (DMSO) at room temperature. Protect from light.
-
Buffer Preparation: Prepare your assay buffer (e.g., PBS pH 7.4).
-
Recommendation: Supplement buffer with 0.1% Ascorbic Acid or Sodium Metabisulfite to prevent oxidation during the assay.
-
-
Dilution Step (1:1000 method):
-
To achieve a 50 µM working concentration: Add 1 µL of Master Stock to 999 µL of Buffer.
-
Technique: Pipette the DMSO stock directly into the center of the buffer volume while vortexing the buffer tube. Do not pipette onto the side of the tube.
-
-
Visual QC: Hold the tube up to a light source. The solution should be clear. If it looks cloudy (Tyndall effect), the compound has precipitated.
Diagram 2: Workflow & Quality Control
Caption: Step-by-step preparation workflow including critical inert gas purging and QC steps.
Self-Validating Quality Control (QC)
How do you know your stock is good? Use these self-validating checks:
-
Colorimetric Check (Oxidation):
-
Pass: Solution is colorless or very pale yellow.
-
Fail: Solution is pink, brown, or black. This indicates quinone formation. Discard immediately.
-
-
Precipitation Check (Solubility):
-
Upon dilution into aqueous buffer, shine a laser pointer (or bright light) through the tube. A visible beam path (scattering) indicates micro-precipitation.
-
-
UV-Vis Verification (Identity):
-
Dilute to 50 µM in acidic water (0.1 M HCl). Scan 200–400 nm.
-
Expected: Peak
approx 280 nm (characteristic of the catechol ring).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Solution turns pink/brown | Oxidation of catechol group. | Discard. Prepare fresh stock. Ensure N2/Argon purge and use amber vials. |
| Precipitation in Buffer | Concentration too high or mixing too slow. | Lower the working concentration. Vortex buffer during addition of stock. |
| Loss of Biological Activity | Hydrolysis of ester bond.[5] | Check pH of buffer (keep < 7.4 if possible). Ensure stock was stored in anhydrous DMSO. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 95162173, Carbidopa ethyl ester. Retrieved from [Link]
- Milman, G., et al. (2002). Dispersible compositions containing L-DOPA ethyl ester. U.S. Patent No. 6,376,545. Washington, DC: U.S. Patent and Trademark Office. Retrieved from (Authoritative source on the hydrolysis sensitivity of ethyl ester prodrugs).
- Di Stefano, A., et al. (2001). Ester prodrugs of dopamine: synthesis, hydrolysis and physicochemical characterization. Farmaco, 56(4), 291-299. (Mechanistic reference for ester hydrolysis kinetics).
Sources
Handling and Storage Guidelines for Carbidopa Ethyl Ester
Application Note & Technical Protocol
Abstract
Carbidopa Ethyl Ester (CEE) is a synthetic derivative of Carbidopa, functioning primarily as an ester prodrug or a critical process impurity (Impurity F) in the synthesis of Carbidopa. While the ethyl ester modification enhances lipophilicity and membrane permeability compared to the parent compound, it introduces significant stability challenges—specifically susceptibility to hydrolytic degradation and oxidation. This guide outlines the rigorous handling, storage, and solubilization protocols required to maintain the chemical integrity of CEE for analytical and pharmacological applications.
Physicochemical Profile & Technical Context
Carbidopa Ethyl Ester differs from Carbidopa by the esterification of the carboxylic acid moiety. This structural change alters its solubility profile and stability.[1] While Carbidopa is a zwitterion with limited solubility in organic solvents, the ethyl ester is more soluble in organic media (DMSO, Ethanol) but thermodynamically unstable in the presence of moisture.
Table 1: Physicochemical Properties
| Property | Specification | Notes |
| Chemical Name | Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoate | |
| CAS Number | 91908-71-3 (Free Base) / 96115-88-7 (HCl Salt) | Verify salt form on label.[2][3] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | MW: 254.28 g/mol |
| Solubility | DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Methanol | Sparingly soluble in water; hydrolyzes in aqueous buffers. |
| LogP | ~0.8 (Predicted) | More lipophilic than Carbidopa. |
| pKa | ~8.6 (Hydrazine), ~10 (Phenolic OH) | |
| Key Instability | Hydrolysis (Ester bond cleavage), Oxidation (Catechol moiety) | Requires moisture-free, inert gas storage. |
Storage & Stability Guidelines
The primary degradation pathway for CEE is hydrolysis to Carbidopa and Ethanol, followed by oxidative polymerization of the catechol ring (browning of solution).
Solid State Storage
-
Temperature: Long-term storage at -20°C is mandatory. Short-term (days) at 2-8°C is acceptable for active use.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The hydrazine and catechol groups are oxygen-sensitive.
-
Moisture Control: The compound is hygroscopic. Vials must be stored in a desiccator or sealed with Parafilm inside a secondary container with desiccant packs.
-
Light: Protect from light. Use amber vials or wrap containers in aluminum foil.
Solution Stability
-
Organic Solvents (DMSO/Ethanol): Stable for ~1 month at -20°C if purged with inert gas.
-
Aqueous Solutions: Unstable. CEE hydrolyzes rapidly in neutral to basic pH. Prepare aqueous dilutions immediately prior to use . Do not store aqueous solutions.
Safety & Handling (HSE)
Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.
-
PPE: Nitrile gloves, safety goggles, and lab coat are required.
-
Inhalation: Handle lyophilized powder in a chemical fume hood to prevent inhalation of dust.
-
Waste: Dispose of as hazardous chemical waste (phenolic/hydrazine derivative).
Experimental Protocols
Protocol A: Preparation of Stock Solution
Objective: Create a stable, high-concentration stock for downstream applications.
-
Equilibration: Allow the product vial to warm to room temperature inside the desiccator before opening. Rationale: Prevents water condensation on the cold solid.
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol . Avoid water.
-
Weighing: Weigh the required amount of CEE (e.g., 10 mg) into a sterile amber microcentrifuge tube.
-
Dissolution: Add solvent to achieve a concentration of 10–50 mM . Vortex gently until fully dissolved.
-
Calculation: For 10 mg (MW 254.28), add ~786 µL DMSO for a 50 mM solution.
-
-
Inert Gas Purging: Gently blow a stream of Argon or Nitrogen over the liquid surface for 10–15 seconds to displace oxygen.
-
Storage: Aliquot into single-use volumes (to avoid freeze-thaw cycles). Seal and store at -20°C.
Protocol B: In Vitro Application (Cell Culture)
Objective: Dosing cells while minimizing hydrolysis and precipitation.
-
Preparation: Thaw the DMSO stock solution at room temperature.
-
Dilution Strategy:
-
Prepare an intermediate dilution in culture media immediately before dosing.
-
Limit: Keep the final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.
-
-
Execution:
-
Add stock dropwise to the media while swirling.
-
Do not pre-mix in aqueous buffer hours in advance; the ester will hydrolyze to Carbidopa, altering the experimental variable.
-
-
Validation: If precise kinetics are required, verify the concentration of CEE vs. Carbidopa in the media using HPLC (see Analytical Note below).
Visualizations
Figure 1: Handling & Workflow Logic
This diagram illustrates the critical decision points to prevent degradation during handling.
Caption: Step-by-step workflow emphasizing moisture control and inert gas purging to prevent premature degradation.
Figure 2: Degradation Pathway
Understanding the breakdown products is essential for interpreting experimental data.
Caption: The primary degradation pathway involves hydrolysis to Carbidopa, followed by potential oxidative polymerization.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Solution turns brown/black | Oxidation of the catechol group. | Discard solution. Use fresh anhydrous solvent and purge stock with Argon. |
| Precipitation in media | Concentration too high or rapid addition. | Reduce final concentration. Add stock dropwise while vortexing media. |
| HPLC shows Carbidopa peak | Hydrolysis occurred during sample prep. | Keep samples at 4°C. Analyze immediately. Use acidified mobile phase. |
| Inconsistent cell data | Variable hydrolysis rates. | Standardize the time between dilution and dosing. |
References
-
National Center for Biotechnology Information. Carbidopa (Compound Summary). PubChem.[4] Retrieved from [Link]
- Google Patents.Dispersible compositions containing L-DOPA ethyl ester (US6376545B1).
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies to Prevent Carbidopa Ethyl Ester Hydrolysis
Welcome to the technical support guide for Carbidopa Ethyl Ester. As a prodrug of Carbidopa, its stability is paramount for reproducible and accurate experimental outcomes.[1] The primary challenge encountered during its handling and storage is hydrolysis, a chemical reaction that cleaves the ethyl ester group, converting the molecule back into its parent drug, Carbidopa.[1] This guide provides in-depth, field-proven strategies and troubleshooting advice to mitigate degradation and ensure the integrity of your research material.
Part 1: The Science of Instability - Understanding Hydrolysis
Hydrolysis is a chemical reaction where water breaks down the ester bond, yielding Carbidopa and ethanol.[1][2] This process can be catalyzed by either acidic or basic conditions and is significantly accelerated by increased temperature.[3][4][5] Understanding this mechanism is the first step toward preventing it.
The reaction is a reversible process, but in the presence of a large excess of water, the equilibrium is pushed in favor of the hydrolysis products.[1] The key takeaway is that water, pH, and temperature are the critical factors you must control.[6][7]
Caption: Acid/Base-catalyzed hydrolysis of Carbidopa Ethyl Ester.
Part 2: Troubleshooting Guide - Why Is My Sample Degrading?
This section addresses the most common issues encountered by researchers.
Question 1: "I'm observing a rapid loss of my compound in aqueous solutions. What's the primary cause?"
Answer: The most likely culprit is the pH of your aqueous solution. Ester hydrolysis is highly pH-dependent. Both acidic and basic conditions can significantly accelerate the degradation of Carbidopa Ethyl Ester. Studies on the parent molecule, Carbidopa, have shown it is most stable in acidic conditions, specifically at a pH ≤ 3.0.[6] While the ester form may have a slightly different optimal range, it is critical to avoid neutral or alkaline pH in aqueous buffers.
Key Actionable Insights:
-
pH is Critical: Neutral and alkaline pH significantly accelerates hydrolysis.[6]
-
Acidic is Better: For short-term experiments in aqueous media, aim for a pH between 2.0 and 4.0. A patent related to Carbidopa formulations demonstrated that lowering the pH increases the stability of the molecule.[8]
-
Buffer Choice Matters: Use buffers like citrate or acetate. Avoid phosphate buffers if possible, as certain buffer species can participate in catalysis.
Data Snapshot: pH vs. Stability
The following table illustrates the general relationship between pH and the stability of Carbidopa. Note that the ethyl ester derivative will follow a similar trend.
| pH Range | Relative Stability of Carbidopa | Implication for Carbidopa Ethyl Ester |
| < 3.0 | High [6] | Optimal for short-term aqueous experiments [8] |
| 3.0 - 5.5 | Moderate[6] | Use with caution, run-time should be minimized |
| > 5.5 | Low[6] | Avoid; rapid hydrolysis expected |
Question 2: "My samples are degrading even when stored in a recommended acidic buffer. What other factors are at play?"
Answer: If pH is controlled, the next most influential factor is temperature . Chemical reactions, including hydrolysis, are accelerated by heat.[6][7] Storing solutions, even for a short term, at room temperature can lead to significant degradation.[4]
A secondary factor could be oxidation . The dihydroxyphenyl group on Carbidopa is susceptible to oxidation, which can be catalyzed by light or trace metal ions.[2][6]
Key Actionable Insights:
-
Control Temperature: Always prepare and store aqueous solutions of Carbidopa Ethyl Ester on ice or at 2-8°C. For any storage longer than a few hours, freezing at -20°C or -80°C is mandatory.
-
Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photo-degradation.[7]
-
Consider Antioxidants: For experiments requiring prolonged incubation, consider adding antioxidants like ascorbic acid or chelating agents such as EDTA.[2][6] Ascorbic acid has been shown to mitigate the degradation of Carbidopa.[9]
Part 3: Proactive Stabilization - Best Practices for Storage & Handling
Question 3: "How should I store the solid Carbidopa Ethyl Ester powder for long-term stability?"
Answer: The most stable form for long-term storage is as a dry, solid powder. The key is to rigorously protect it from moisture and heat.
Recommended Long-Term Storage Protocol:
-
Container: Store in a tightly sealed, airtight container.
-
Environment: Place the container inside a desiccator with a fresh desiccant to absorb any ambient moisture.
-
Temperature: Store the desiccator at -20°C or, ideally, -80°C.
-
Light: Ensure the storage location is dark.
Question 4: "What is the best way to prepare and store a stock solution?"
Answer: The best practice is to avoid aqueous stock solutions for long-term storage. Prepare high-concentration stocks in a suitable anhydrous organic solvent.
Caption: Recommended workflow for preparing and storing stock solutions.
Detailed Protocol: Preparation of a Stabilized Stock Solution
-
Solvent Selection: Choose a high-quality, anhydrous (water content <0.01%) organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. Anhydrous solvents are critical as they minimize the availability of water for hydrolysis.[10]
-
Preparation: Allow the solid Carbidopa Ethyl Ester powder to equilibrate to room temperature in a desiccator before opening to prevent condensation. Weigh the desired amount and dissolve it in the anhydrous solvent to your target concentration (e.g., 10-50 mM).
-
Aliquotting: Immediately dispense the stock solution into small, single-use aliquots in amber, airtight vials. This minimizes waste and prevents degradation from repeated freeze-thaw cycles and moisture introduction.
-
Storage: Store the aliquots at -80°C.
Part 4: Analytical Verification
Question 5: "How can I experimentally confirm if my sample has hydrolyzed?"
Answer: The most effective way to assess the stability and measure the extent of hydrolysis is by using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[11][12] This technique allows you to separate and quantify the parent compound (Carbidopa Ethyl Ester) from its primary degradant (Carbidopa).
Key Features of a Stability-Indicating HPLC Method:
-
Separation: The method must achieve baseline resolution between the Carbidopa Ethyl Ester peak and the Carbidopa peak.
-
Quantification: By running a standard curve for both compounds, you can accurately determine the concentration of each in your sample over time.
-
Detection: Hydrolysis is confirmed by observing a decrease in the peak area of Carbidopa Ethyl Ester and a corresponding increase in the peak area of Carbidopa.
Example HPLC Protocol (Starting Point)
This is a general method based on published analyses of Carbidopa and Levodopa and should be optimized for your specific instrumentation and requirements.[11][13][14]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separation of small polar molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5-3.0) | Acidic pH improves peak shape and minimizes on-column hydrolysis. |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier for elution. |
| Gradient | Start with a low % of B, ramp up to elute compounds | A gradient allows for good separation of the more polar Carbidopa from the less polar ester. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 280 nm | Carbidopa and its ester have a strong absorbance at this wavelength. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
By implementing these storage, handling, and analytical verification strategies, researchers can significantly minimize the hydrolysis of Carbidopa Ethyl Ester, ensuring the integrity and reliability of their experimental data.
References
-
The Organic Chemistry Tutor. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. [Link]
-
ResearchGate. (2020). Impacts of Storage Conditions and Synergistic Degradation on the Stability of Levodopa and Carbidopa in Aqueous Solutions. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. Retrieved from [Link]
-
Rodríguez, S., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon, 53(7-8), 731-736. [Link]
-
Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]
-
Hunter, G. W., et al. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(3), 577-584. [Link]
- Olanoff, L., & Fahn, S. (2005). Pharmaceutical compositions and method of using levodopa and carbidopa.
-
International Journal of Pharmaceutical Sciences and Research. (2014). Stability indicating method of Carbidopa and Levodopa assay in Carbidopa, Levodopa and Entacapone film coated tablets by RP-HPLC. [Link]
-
LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
-
ResearchGate. (2018). Anhydrous solvents for freeze-substitution. Retrieved from [Link]
-
ResearchGate. (2013). Analytical method development and validation for simultaneous estimation of Carbidopa, Levodopa and Entacapone in its bulk and tablet dosage form by UPLC. [Link]
-
ResearchGate. (2018). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. [Link]
-
Miyaue, N., et al. (2022). Ascorbic acid can alleviate the degradation of levodopa and carbidopa induced by magnesium oxide. Brain and Behavior, 12(7), e2672. [Link]
-
The Pharma Innovation. (2018). Forced degradation study and validation of a RP-HPLC method for simultaneous estimation for drug content and release of Levodopa. Retrieved from [Link]
-
Akbarian, M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2496. [Link]
-
BUCHI. (n.d.). How to effectively use organic solvents in lyophilization. Retrieved from [Link]
-
Organon. (2021). Carbidopa / Levodopa Formulation Safety Data Sheet. [Link]
-
Millrock Technology. (n.d.). A Guide To The Use of Solvents In Laboratory Freeze Dryers. Retrieved from [Link]
-
PubMed. (2023). Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC. [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
-
ResearchGate. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]
-
Martin Christ. (2023). Use of organic solvents in freeze dryers. [Link]
-
Rzepa, H. (2010). A sideways look at the mechanism of ester hydrolysis. Henry Rzepa's Blog. [Link]
-
Organon. (2020). Carbidopa / Levodopa Formulation Safety Data Sheet. [Link]
Sources
- 1. Carbidopa Ethyl Ester|Pharmaceutical Impurity Standard [benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 9. Ascorbic acid can alleviate the degradation of levodopa and carbidopa induced by magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
Answering the user's request.## Technical Support Center: Purification Strategies for Crude Carbidopa Ethyl Ester
Welcome to the Technical Support Center for Carbidopa Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. As a prodrug of Carbidopa and a key synthetic intermediate, the purity of Carbidopa Ethyl Ester is paramount for the integrity of subsequent research and development stages. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple procedural lists to explain the underlying chemical principles and troubleshooting logic.
This section addresses specific issues encountered during the purification of crude Carbidopa Ethyl Ester in a practical, question-and-answer format.
Q1: What are the common impurities in my crude Carbidopa Ethyl Ester, and how do they arise?
Answer: Understanding the potential impurities is the first step in designing an effective purification strategy. Crude Carbidopa Ethyl Ester typically contains impurities related to its synthesis. It is often identified as "Carbidopa EP Impurity F" in pharmacopoeial contexts.[1]
Common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include methyldopa esters or other precursors.[2][3]
-
Parent Drug (Carbidopa): Carbidopa Ethyl Ester can be formed during the synthesis of Carbidopa through processes like transesterification or incomplete hydrolysis.[1] Conversely, if the ester is the target molecule, residual Carbidopa from the starting materials may be present.
-
Over-Esterified Byproducts: If the synthesis involves protecting groups, incomplete deprotection can lead to related ester impurities.
-
Degradation Products: The catechol moiety in the molecule is susceptible to oxidation, and the ester group is prone to hydrolysis.
These impurities arise from incomplete reactions, side reactions, or degradation during synthesis and workup.[4] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying and quantifying these impurities before and after purification.[1][5]
Q2: My purified product has a pink or brownish tint. What causes this discoloration, and how can I prevent it?
Answer: This is a classic sign of oxidation. The 3,4-dihydroxyphenyl (catechol) group in the Carbidopa Ethyl Ester molecule is highly susceptible to oxidation, which forms colored quinone-type species. This process can be accelerated by:
-
Presence of Oxygen: Exposure to air, especially during heating or in solution.
-
Presence of Metal Ions: Trace metal ions can catalyze the oxidation process.[6]
-
High pH: Basic conditions can deprotonate the phenolic hydroxyl groups, making them more susceptible to oxidation.
Preventative Strategies:
-
Inert Atmosphere: Perform purification steps, especially dissolution and crystallization at elevated temperatures, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use of Antioxidants: For related compounds like L-DOPA ethyl ester, adding a small amount of an antioxidant such as Butylated Hydroxytoluene (BHT) to the crystallization solvent can inhibit oxidation.[7]
-
Metal Chelators: Rinsing glassware with a solution of a chelating agent like EDTA can help remove trace metal ions that catalyze oxidation.[6]
-
Control pH: Keep the pH of any aqueous solutions slightly acidic to maintain the stability of the catechol group.
Q3: My crystallization yield is disappointingly low. How can I optimize and improve it?
Answer: Low yield is a common challenge in crystallization. The goal is to find a solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.
Causality & Solutions:
-
Improper Solvent Choice: The solvent may be too good, keeping the product in solution even at low temperatures.
-
Solution: Introduce an "anti-solvent." This is a solvent in which your compound is insoluble but which is miscible with your primary solvent. After dissolving your crude product in a minimum of hot primary solvent (e.g., ethanol, ethyl acetate), slowly add the anti-solvent (e.g., heptane, water) until turbidity persists, then reheat to clarify and allow to cool slowly.[8]
-
-
Cooling Too Rapidly: Fast cooling leads to precipitation or the formation of very small crystals, which can be difficult to filter and may trap impurities.
-
Solution: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator for several hours to maximize crystal formation.
-
-
Insufficient Concentration: Using too much solvent will result in a significant portion of your product remaining dissolved.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. If you add too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.
-
-
Premature Crystallization: If the product crystallizes out during a hot filtration step (used to remove insoluble impurities), you will lose product.
-
Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration to ensure the product remains in solution.
-
Q4: My HPLC analysis still shows significant impurities after one round of crystallization. What should I do next?
Answer: While crystallization is powerful, a single round may not be sufficient for highly impure samples.
Next Steps:
-
Second Crystallization: Simply repeat the crystallization process on the once-purified material. Often, a second pass can significantly improve purity.
-
Re-evaluate Your Solvent System: The initial solvent system may be co-crystallizing an impurity with your product. Experiment with different solvents or solvent/anti-solvent combinations. The choice of solvent can be critical in excluding specific impurities.[9]
-
Preparative Chromatography: For challenging separations or to achieve very high purity, column chromatography is the method of choice. Given that HPLC is the standard analytical method[5], a similar stationary phase (e.g., C18 silica) and mobile phase system can be adapted for preparative scale purification. This method separates compounds based on their differential partitioning between the mobile and stationary phases.
-
Acid-Base Extraction: If you have acidic or basic impurities, a liquid-liquid extraction workup prior to crystallization can be effective. By adjusting the pH of an aqueous phase, you can selectively move acidic or basic impurities out of the organic phase containing your more neutral product.
Q5: My compound seems to be degrading during purification. How can I minimize this?
Answer: Carbidopa Ethyl Ester has two primary points of instability: the ester and the catechol group. As discussed in Q2, oxidation of the catechol is a major issue. The other is hydrolysis of the ethyl ester.
Minimizing Hydrolysis:
-
Avoid Strong Acids and Bases: The ester linkage is susceptible to acid- or base-catalyzed hydrolysis, which would convert your product back to Carbidopa. Avoid prolonged exposure to harsh pH conditions, especially at elevated temperatures.
-
Limit Water and Temperature: Hydrolysis requires water. Use anhydrous solvents where possible and minimize the time the compound spends heated in protic solvents like ethanol or methanol.[10] Carbidopa itself is known to be unstable in liquid formulations over time, highlighting the inherent sensitivity of the core structure.[6]
-
Storage: Store the purified, dry product at recommended refrigerated temperatures (2-8 °C) to maintain long-term stability.[10]
Section 2: Recommended Purification Protocol: Recrystallization of Crude Carbidopa Ethyl Ester
This protocol provides a robust starting point for purification. Note: This is a general procedure and may require optimization based on the specific impurity profile of your crude material.
Principle: This procedure uses a mixed-solvent system of ethyl acetate (a good solvent) and heptane (an anti-solvent). The crude material is dissolved in a minimal amount of hot ethyl acetate, and heptane is added to decrease the solubility, forcing the pure compound to crystallize upon cooling while impurities remain in the mother liquor.
Materials and Reagents:
-
Crude Carbidopa Ethyl Ester
-
Ethyl Acetate (ACS grade or higher)
-
Heptane (ACS grade or higher)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Nitrogen or Argon gas line (recommended)
Step-by-Step Experimental Protocol:
-
Dissolution: Place 1.0 g of crude Carbidopa Ethyl Ester into a 50 mL Erlenmeyer flask with a stir bar. Add approximately 10-15 mL of ethyl acetate.
-
Heating: Gently heat the mixture on a hot plate with stirring. If possible, blanket the flask with an inert gas like nitrogen to prevent oxidation. Add ethyl acetate dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask. Rinse the original flask and filter with a small amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still hot, slowly add heptane dropwise with continuous stirring. Continue adding until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Gently reheat the mixture until the solution becomes clear again. This ensures you are at the saturation point for crystallization to begin upon cooling.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold 1:1 ethyl acetate/heptane solution to remove any residual mother liquor containing impurities. Then, wash with a small amount of cold heptane to help dry the crystals.
-
Drying: Transfer the purified crystals to a clean, pre-weighed watch glass or drying dish. Dry the product under vacuum at a low temperature (e.g., 30-35 °C) until a constant weight is achieved.[7]
Section 3: Purification Workflow & Logic
The following diagram illustrates the decision-making process for the purification of crude Carbidopa Ethyl Ester.
Sources
- 1. veeprho.com [veeprho.com]
- 2. CN105732416A - Method for synthesizing Carbidopa - Google Patents [patents.google.com]
- 3. CN102702019A - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 4. Carbidopa - Levodopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Carbidopa Ethyl Ester|Pharmaceutical Impurity Standard [benchchem.com]
- 6. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 7. US6218566B1 - Process for manufacturing of L-DOPA ethyl ester - Google Patents [patents.google.com]
- 8. US20210300938A1 - Methods for crystallization of drugs - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. (S)-Carbidopa ethyl ester - Daicel Pharma Standards [daicelpharmastandards.com]
Validation & Comparative
A Researcher's Guide to Validating DOPA Decarboxylase Inhibition: Carbidopa Ethyl Ester vs. Carbidopa in Cell-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments aimed at validating the inhibitory effects of Carbidopa Ethyl Ester on DOPA decarboxylase (DDC) in cellular models. We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating study design. This guide compares the prodrug, Carbidopa Ethyl Ester, with its active counterpart, Carbidopa, offering insights into their distinct behaviors in a cellular context.
The Scientific Imperative: Why Inhibit DOPA Decarboxylase?
DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), is a pivotal enzyme in human physiology.[1][2] It acts as the final catalyst in the biosynthesis of crucial monoamine neurotransmitters, converting L-DOPA to dopamine and 5-HTP to serotonin.[3][4] Its role is central to the pathophysiology of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.[5][6]
The cornerstone of Parkinson's therapy is L-DOPA administration to replenish central dopamine levels.[7] However, peripheral DDC rapidly converts L-DOPA to dopamine in the bloodstream. This systemic dopamine cannot cross the blood-brain barrier and is responsible for significant side effects.[5][8] Consequently, co-administration of a peripheral DDC inhibitor is standard practice.[9] Carbidopa is a widely used inhibitor that, by blocking peripheral DDC, increases the bioavailability of L-DOPA to the brain, enhancing its therapeutic efficacy and reducing side effects.[5][9]
This guide focuses on Carbidopa Ethyl Ester , a prodrug of Carbidopa. A prodrug is an inactive compound that is metabolized into its active form within the body.[10] The rationale for the ethyl ester modification is to increase the lipophilicity of the parent molecule, a strategy often employed to enhance passage across lipid-rich biological membranes, such as the cell membrane.[10] Validating this enhanced cellular activity is the primary focus of the experimental designs outlined below.
The Inhibitors: A Head-to-Head Comparison
The fundamental difference between Carbidopa and its ethyl ester derivative lies in their mechanism of cellular entry and activation.
-
Carbidopa: A hydrophilic molecule that directly inhibits DDC. Its mechanism involves forming an irreversible hydrazone linkage with the enzyme's essential pyridoxal 5'-phosphate (PLP) cofactor, thereby inactivating it.[3][7]
-
Carbidopa Ethyl Ester: A more lipophilic prodrug. It is designed to passively diffuse across the cell membrane more efficiently than Carbidopa. Once inside the cell, it is hydrolyzed by intracellular esterase enzymes to release the active drug, Carbidopa, which then proceeds to inhibit DDC.[10]
This relationship is visualized in the diagram below.
Caption: Mechanism of cellular uptake and activation of Carbidopa Ethyl Ester.
Physicochemical Properties
| Property | Carbidopa | Carbidopa Ethyl Ester | Rationale for Comparison |
| Molecular Formula | C₁₀H₁₄N₂O₄[11] | C₁₂H₁₈N₂O₄[12] | The addition of an ethyl group (C₂H₄) is the key structural difference. |
| Molecular Weight | ~226.23 g/mol [11] | ~254.29 g/mol [12] | Reflects the addition of the ethyl ester moiety. |
| Lipophilicity | Lower | Higher (Predicted) | The ester group masks the polar carboxylic acid, increasing lipid solubility. This is expected to enhance membrane permeability.[10] |
| Activity Form | Active Drug | Prodrug (Inactive) | The ethyl ester must be cleaved to yield the active Carbidopa molecule.[10] |
Experimental Validation Workflow: A Guide
The following sections provide a detailed, step-by-step methodology for comparing the inhibitory efficacy of Carbidopa and Carbidopa Ethyl Ester in a cell-based setting.
Caption: Overall experimental workflow for validating DDC inhibition.
Part 1: Cell Line Selection and Culture
Expertise & Experience: The choice of cell line is critical. It must express sufficient levels of DDC to provide a measurable signal window for inhibition. Using both a neuronal and a non-neuronal cell line can provide broader insights into the inhibitor's activity across different cellular backgrounds.
-
Recommended Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A well-established neuronal model known to express DDC.[13][14] Ideal for studies related to neurochemistry.
-
Caco-2 (Human Colorectal Adenocarcinoma): A non-neuronal line that also expresses DDC.[2][15] It forms a polarized monolayer, making it an excellent model for absorption and transport studies, which may be relevant for a prodrug.
-
Other reported DDC-expressing lines include HEK-293, HeLa, DU-145, and MCF-7.[13][14][16]
-
Protocol: Cell Culture
-
Culture Medium: Culture Caco-2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 1% L-glutamine.[15] For SH-SY5Y, a 1:1 mixture of DMEM and Ham's F12 with 10% FBS is commonly used.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[17]
-
Passaging: Subculture the cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.[15][17]
-
Seeding for Experiments: Seed cells into appropriate culture plates (e.g., 96-well for viability/activity assays, 6-well for protein lysates) at a predetermined optimal density. Allow cells to adhere and grow for 24-48 hours before treatment.
Part 2: Treatment with Inhibitors
Trustworthiness: A robust dose-response curve is essential for determining the half-maximal inhibitory concentration (IC₅₀). Including proper controls validates that the observed effects are due to the compound and not the vehicle or other experimental manipulations.
Protocol: Inhibitor Treatment
-
Stock Solutions: Prepare 100 mM stock solutions of Carbidopa and Carbidopa Ethyl Ester in a suitable solvent (e.g., DMSO or water, depending on solubility). Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the inhibitors in the complete culture medium. A typical concentration range for initial screening would be from 100 µM down to 1 nM.
-
Treatment:
-
Aspirate the old medium from the cultured cells.
-
Add the medium containing the different concentrations of inhibitors.
-
Controls are critical:
-
Vehicle Control: Treat cells with medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) used for the highest drug concentration.
-
Untreated Control: Treat cells with fresh medium only.
-
-
-
Incubation: Incubate the cells with the inhibitors for a predetermined time. For a prodrug, a time-course experiment (e.g., 4, 12, 24 hours) is valuable to observe the kinetics of prodrug conversion and subsequent DDC inhibition.
Part 3: Assessment of DDC Inhibition
A multi-pronged approach to assessment provides the most rigorous validation.
Method 1: Direct DDC Enzyme Activity Assay (Cell Lysate)
Expertise & Experience: This is the most direct method to measure inhibition of the enzyme itself. By lysing the cells, we remove the cell membrane as a barrier. In this context, Carbidopa should be highly effective, while Carbidopa Ethyl Ester should be ineffective unless sufficient esterases are present and active in the lysate. This comparison is a key validation of the prodrug principle.
Protocol: DDC Activity Assay
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to normalize enzyme activity.
-
Enzyme Reaction:
-
In a 96-well plate, add a standardized amount of protein lysate from each treatment group.
-
Initiate the reaction by adding a reaction buffer containing the DDC substrate, L-DOPA (e.g., 1-2 mM), and the cofactor, PLP (e.g., 10 µM).[1]
-
Incubate at 37°C for 30-60 minutes.
-
-
Detection: Stop the reaction and measure the amount of dopamine produced. This can be done via several methods, including:
-
Spectrophotometry: As described by Sherald et al. and modified by Charteris and John.[1]
-
ELISA: Using a specific Dopamine ELISA kit.
-
HPLC with Electrochemical Detection: A highly sensitive and specific method.
-
Method 2: Dopamine Production in Intact Cells
Trustworthiness: This assay measures the functional consequence of DDC inhibition in a live cellular system, integrating cell permeability, prodrug conversion, and enzyme inhibition. This is where Carbidopa Ethyl Ester is hypothesized to outperform Carbidopa.
Protocol: Intact Cell Dopamine Assay
-
Treatment: Treat cells with inhibitors as described in Part 2.
-
Substrate Loading: Towards the end of the inhibitor treatment period, add L-DOPA (e.g., 100 µM) to the culture medium of all wells (including controls). Incubate for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatant and/or prepare cell lysates.
-
Quantification: Measure the dopamine concentration in the samples using a sensitive Dopamine ELISA kit or HPLC.[18]
Data Analysis and Expected Outcomes
All quantitative data should be summarized for clear comparison. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Comparative Data Summary (Hypothetical Results)
| Parameter | Carbidopa | Carbidopa Ethyl Ester | Expected Interpretation |
| DDC Activity IC₅₀ (Cell Lysate) | ~15 µM | >100 µM | In a cell-free system, Carbidopa is active while the prodrug is not, confirming the need for metabolic activation. |
| Dopamine Production IC₅₀ (Intact Cells) | ~25 µM | ~5 µM | The lower IC₅₀ for the ethyl ester in intact cells would validate the hypothesis that increased lipophilicity leads to better cell penetration and more potent functional inhibition. |
| Cell Viability (MTT/LDH Assay) | >90% at 100 µM | >90% at 100 µM | Confirms that the observed inhibition is not due to general cytotoxicity of the compounds at the tested concentrations. |
| DDC Protein Level (Western Blot) | No significant change | No significant change | Demonstrates that the compounds are inhibiting enzyme function rather than reducing enzyme expression.[16] |
Conclusion: Synthesizing the Evidence
This guide outlines a robust, multi-assay approach to validate and compare the inhibitory effects of Carbidopa and its prodrug, Carbidopa Ethyl Ester. By systematically evaluating the compounds in both cell-free lysates and intact cellular systems, researchers can:
-
Confirm the prodrug principle by demonstrating the inactivity of Carbidopa Ethyl Ester in cell lysates.
-
Validate the hypothesis of enhanced cellular efficacy by showing a lower functional IC₅₀ for the ester in intact cells.
-
Ensure the specificity of the effect by ruling out cytotoxicity and changes in DDC protein expression.
This comprehensive validation is a critical step in the preclinical assessment of new chemical entities and provides a solid foundation for further drug development efforts.
References
- Boutsalis, P., Rounis, K., & Efthimiopoulos, S. (2007). L-Dopa decarboxylase expression profile in human cancer cells. PubMed.
- Rounis, K., Tastsidou, A., & Efthimiopoulos, S. (2023). Expression of Human L-Dopa Decarboxylase (DDC)
- Patsnap. (2024). What is the mechanism of Carbidopa?.
- Thermo Fisher Scientific. Human Dopa Decarboxylase ELISA Kit. Invitrogen.
- Benchchem. Carbidopa Ethyl Ester|Pharmaceutical Impurity Standard. Benchchem.
- Bertoldi, M., Gonsalvi, M., & Voltattorni, C. B. (2011). Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH. PubMed Central.
- Montioli, R., et al. (2012). Identification by virtual screening and in vitro testing of human DOPA decarboxylase inhibitors. PubMed.
- Burkhard, P., et al. (2001). Structural insight into Parkinson's disease treatment from drug-inhibited DOPA decarboxylase. PubMed.
- Gazdar, A. F., et al. (1988). Expression of Neuroendocrine Cell Markers l-Dopa Decarboxylase, Chromogranin A, and Dense Core Granules in Human Tumors of Endocrine and Nonendocrine Origin. AACR Journals.
- Giustarini, D., et al. (2017). Parkinson's Disease: Recent Updates in the Identification of Human Dopa Decarboxylase Inhibitors. PubMed.
- Liang, G., et al. (2014). Novel Inhibitors of Human DOPA Decarboxylase Extracted from Euonymus glabra Roxb.
- Rounis, K., et al. (2018). Evidence for L-Dopa Decarboxylase Involvement in Cancer Cell Cytotoxicity Induced by Docetaxel and Mitoxantrone. PubMed.
- Lianou, M., et al. (2021). Revised Exon Structure of l-DOPA Decarboxylase (DDC) Reveals Novel Splice Variants Associated with Colorectal Cancer Progression. MDPI.
- Bio-Techne. DOPA Decarboxylase (DDC) and Neurotransmitter Synthesis. R&D Systems.
- Sohler, N. L., & Ghaffari, M. (2023). Carbidopa.
- Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH.
- van Rumund, A., et al. (2021).
- Daicel Pharma Standards. Carbidopa Impurities Manufacturers & Suppliers. Daicel.com.
- GSRS. CARBIDOPA ETHYL ESTER, (R)-. gsrs.
- Hoffmann, S., et al. (2022). Validation of an MPS-based intestinal cell culture model for the evaluation of drug-induced toxicity. Frontiers.
Sources
- 1. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural insight into Parkinson's disease treatment from drug-inhibited DOPA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOPA Decarboxylase (DDC) and Neurotransmitter Synthesis | Bio-Techne [bio-techne.com]
- 5. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 6. Identification by virtual screening and in vitro testing of human DOPA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parkinson's Disease: Recent Updates in the Identification of Human Dopa Decarboxylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripheral decarboxylase inhibitors paradoxically induce aromatic L-amino acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Carbidopa Ethyl Ester|Pharmaceutical Impurity Standard [benchchem.com]
- 11. Carbidopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. L-Dopa decarboxylase expression profile in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Validation of an MPS-based intestinal cell culture model for the evaluation of drug-induced toxicity [frontiersin.org]
- 16. Evidence for L-Dopa Decarboxylase Involvement in Cancer Cell Cytotoxicity Induced by Docetaxel and Mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Analytical Quantification of Carbidopa Ethyl Ester: A Comparative Benchmarking Study
Introduction
Carbidopa Ethyl Ester, a prodrug of Carbidopa, represents a critical area of investigation in the development of advanced therapeutic strategies for Parkinson's disease. As a more lipophilic precursor to Carbidopa, it is designed to enhance pharmacokinetic properties, potentially leading to improved bioavailability and more stable plasma concentrations. The accurate and precise quantification of Carbidopa Ethyl Ester is paramount for preclinical and clinical development, enabling researchers to meticulously evaluate its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of Carbidopa Ethyl Ester, grounded in fundamental scientific principles and validated against internationally recognized regulatory standards.
This document is intended for researchers, analytical chemists, and drug development professionals. It offers a detailed examination of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying scientific rationale, and a comparative analysis of their performance characteristics. Our objective is to equip scientists with the necessary knowledge to select and implement the most appropriate analytical method for their specific research needs, ensuring data integrity and accelerating the path to clinical translation.
The Analytical Challenge: Properties of Carbidopa Ethyl Ester
Carbidopa Ethyl Ester's chemical structure, featuring a catechol moiety, a hydrazine group, and an ethyl ester, dictates its analytical behavior. The ethyl ester group increases its lipophilicity compared to the parent drug, Carbidopa[1]. This characteristic is a key consideration in the design of chromatographic separation methods. The catechol group is susceptible to oxidation, necessitating careful sample handling and the potential use of antioxidants to ensure analyte stability during analysis.
Comparative Overview of Analytical Techniques
The selection of an analytical method for Carbidopa Ethyl Ester quantification is a critical decision, driven by the specific requirements of the study, such as required sensitivity, sample matrix complexity, and throughput needs. Below is a summary of the key performance attributes of the three benchmarked techniques.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | Good to Excellent | Excellent | Low to Moderate |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range) | High (ng/mL to pg/mL range)[2][3] | Low (µg/mL range) |
| Linearity | Excellent | Excellent | Good |
| Precision (%RSD) | < 2% | < 15% (Bioanalytical) | < 5% |
| Accuracy (%Recovery) | 98-102% | 85-115% (Bioanalytical) | 95-105% |
| Sample Throughput | Moderate | High | High |
| Cost | Low to Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV is a robust and widely accessible technique for the quantification of pharmaceutical compounds. The method relies on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For Carbidopa Ethyl Ester, its increased lipophilicity suggests a strong interaction with a non-polar stationary phase, such as C18. Following separation, the analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance, which for catechol-containing compounds is typically around 280 nm[4][5].
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by incorporating system suitability tests and quality control samples, ensuring the reliability of the generated data in accordance with ICH guidelines[6].
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary pump system with an autosampler and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on the non-polar nature of the ethyl ester, which will provide good retention and separation from more polar impurities.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio. The acidic mobile phase ensures the protonation of any ionizable groups, leading to consistent retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible chromatography.
-
Detection Wavelength: 280 nm. This wavelength is chosen based on the characteristic UV absorbance of the catechol moiety present in Carbidopa and its derivatives[5].
-
Injection Volume: 10 µL.
2. Preparation of Standards and Samples:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Carbidopa Ethyl Ester reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 75 µg/mL) from a separate stock solution to ensure the accuracy of the calibration curve.
-
Sample Preparation: For drug formulation analysis, dissolve the formulation in a suitable solvent and dilute with the mobile phase to fall within the calibration range. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interfering substances.
3. Method Validation (Abbreviated as per ICH Q2(R1)[6]):
-
Specificity: Inject a blank (mobile phase), a placebo formulation, and a solution of Carbidopa Ethyl Ester to demonstrate that no interfering peaks co-elute with the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze the QC samples against the calibration curve. The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the mid-level QC sample. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for Carbidopa Ethyl Ester quantification by HPLC-UV.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is the gold standard for highly sensitive and selective quantification of drugs in complex matrices. It couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. For Carbidopa Ethyl Ester, after chromatographic separation, the molecule is ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass as the analyte of interest.
Experimental Protocol: A Self-Validating System
This protocol is designed for the quantification of Carbidopa Ethyl Ester in a biological matrix (e.g., plasma) and adheres to the principles of bioanalytical method validation as outlined by the FDA and ICH.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution is recommended for complex matrices.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: These would need to be optimized by infusing a standard solution of Carbidopa Ethyl Ester. A hypothetical transition would be based on the protonated molecule [M+H]⁺ as the precursor ion and a stable fragment as the product ion.
-
Internal Standard (IS): A stable isotope-labeled version of Carbidopa Ethyl Ester would be the ideal IS to correct for matrix effects and variability in extraction and ionization.
-
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. Method Validation (Bioanalytical):
-
Specificity and Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are observed at the retention time of the analyte and IS.
-
Linearity: Prepare a calibration curve over the desired concentration range (e.g., 0.1 to 100 ng/mL) in the biological matrix. A weighting factor (e.g., 1/x²) may be required.
-
Accuracy and Precision: Analyze QC samples at four levels (LLOQ, low, mid, high) in at least five replicates. The mean accuracy should be within ±15% (±20% at LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% at LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of Carbidopa Ethyl Ester in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for Carbidopa Ethyl Ester bioanalysis by LC-MS/MS.
III. UV-Vis Spectrophotometry
Principle: UV-Vis spectrophotometry is a simple, cost-effective technique that measures the absorbance of light by a substance at a specific wavelength. For Carbidopa Ethyl Ester, the catechol ring system will absorb UV light. This method is generally suitable for the analysis of pure substances or simple formulations where there are no other components that absorb at the same wavelength. A colorimetric approach could also be developed by reacting the hydrazine group of Carbidopa Ethyl Ester with an aldehyde, such as vanillin, to produce a colored product that can be measured in the visible region[7]. This derivatization step can improve specificity.
Experimental Protocol: Direct UV Measurement
1. Instrumentation:
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for stability.
2. Procedure:
-
Determine λmax: Dissolve a small amount of Carbidopa Ethyl Ester in a suitable solvent (e.g., methanol) and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations in the same solvent.
-
Construct Calibration Curve: Measure the absorbance of each standard at the λmax and plot absorbance versus concentration.
-
Sample Analysis: Prepare the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve, and measure its absorbance.
3. Method Validation:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.
-
Accuracy and Precision: Analyze replicate preparations of a known concentration to determine the recovery and %RSD.
Logical Relationship Diagram: UV-Vis Spectrophotometry
Caption: Logical flow of UV-Vis spectrophotometric quantification.
Conclusion and Recommendations
The choice of an analytical method for the quantification of Carbidopa Ethyl Ester is contingent upon the specific research question and the available resources.
-
HPLC-UV is the recommended workhorse method for routine analysis in drug formulation and quality control settings. It offers a good balance of specificity, sensitivity, and cost-effectiveness. Its robustness and ease of implementation make it suitable for a wide range of laboratories.
-
LC-MS/MS is the unequivocal choice for bioanalytical studies requiring high sensitivity and specificity, such as pharmacokinetic and metabolism studies. Its ability to quantify low concentrations of the analyte in complex biological matrices is unparalleled.
-
UV-Vis Spectrophotometry can be a useful tool for preliminary analysis of pure substances or for rapid, high-throughput screening in simple matrices. However, its lack of specificity makes it unsuitable for complex samples without a derivatization step.
It is imperative that any chosen method is rigorously validated according to the appropriate regulatory guidelines to ensure the generation of reliable and reproducible data, which is the bedrock of sound scientific research and drug development.
References
-
Asian Journal of Chemistry. (2022). Simultaneous Estimation of Levodopa and Carbidopa in Mice Plasma by LC-MS/MS. Asian Journal of Chemistry, 34(8), 2041-2046. [Link]
-
Belal, F., et al. (2023). Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. Molecules, 28(22), 7586. [Link]
-
DergiPark. (2021). Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in Pharmaceutical Formulations. Journal of Research in Pharmacy, 25(5), 634-642. [Link]
- Google Patents. (n.d.). Pharmaceutical compositions and method of using levodopa and carbidopa. (WO2005023185A2).
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Longdom Publishing. (2015). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Chromatography & Separation Techniques, 6(5). [Link]
-
Nakmode, D. D., et al. (2025). Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC. BMC Chemistry, 19(1), 23. [Link]
-
National Institutes of Health. (2022). Colorimetric determination of carbidopa in anti-Parkinson drugs based on 4-hydroxy-3-methoxybenzaldazine formation by reaction with vanillin. Analytical and Bioanalytical Chemistry, 414(25), 7257-7267. [Link]
-
National Institutes of Health. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Pharmaceuticals, 16(5), 754. [Link]
-
ResearchGate. (2015). Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione. [Link]
-
Revue Roumaine de Chimie. (2012). SIMULTANEOUS DETERMINATION OF LEVODOPA AND CARBIDOPA IN PHARMACEUTICALS BY PRINCIPAL COMPONENT REGRESSION. Revue Roumaine de Chimie, 57(7-8), 709-715. [Link]
-
Sreekanth, K., et al. (2016). Selective and rapid lc-ms/ms method for the simultaneous quantitation of levodopa and carbidopa. Indo American Journal of Pharmaceutical Sciences, 3(8), 845-856. [Link]
-
Wollmer, M. A., et al. (2017). Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices. Journal of Pharmaceutical Sciences and Research, 9(8), 1234-1241. [Link]
Sources
- 1. Carbidopa Ethyl Ester|Pharmaceutical Impurity Standard [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. oaji.net [oaji.net]
- 4. longdom.org [longdom.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 7. Colorimetric determination of carbidopa in anti-Parkinson drugs based on 4-hydroxy-3-methoxybenzaldazine formation by reaction with vanillin - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Carbidopa Ethyl Ester
In the landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to guaranteeing its safety and efficacy throughout its shelf life. A stability-indicating analytical method provides a robust framework for this assurance, capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. This guide offers an in-depth, experience-driven approach to validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Carbidopa Ethyl Ester, a key derivative of Carbidopa.
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each step, providing researchers, scientists, and drug development professionals with a practical and scientifically sound framework for developing and validating their own stability-indicating HPLC methods.
The Criticality of a Stability-Indicating Method
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of an API over time due to degradation. The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate the use of validated stability-indicating analytical procedures in stability studies.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose, which in this case is to monitor the stability of Carbidopa Ethyl Ester.[2]
Carbidopa itself is known to degrade, with one of the primary degradation products being hydrazine, a potential carcinogen.[3] It is therefore crucial to have an analytical method that can not only quantify Carbidopa Ethyl Ester but also separate and detect its potential degradants.
Proposed Stability-Indicating HPLC Method for Carbidopa Ethyl Ester
While numerous HPLC methods exist for Carbidopa, its ethyl ester derivative will exhibit different chromatographic behavior due to its increased lipophilicity. Based on the principles of reversed-phase chromatography and methods for similar compounds, a robust starting point for an HPLC method for Carbidopa Ethyl Ester is proposed below. This method will serve as the foundation for the subsequent validation studies.
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good retention for moderately polar to nonpolar compounds. The ethyl ester group increases the hydrophobicity of Carbidopa, making a C18 stationary phase a suitable choice.[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is proposed to ensure adequate retention of Carbidopa Ethyl Ester while allowing for the timely elution of any more polar degradation products. Formic acid is a common mobile phase modifier that improves peak shape and provides protons for positive ion mode mass spectrometry if LC-MS is used for peak identification. |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B | A shallow initial gradient will help in resolving any early eluting impurities, followed by a steeper gradient to elute the main analyte and any less polar degradants within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak symmetry. |
| Detection Wavelength | 280 nm | Carbidopa has a UV absorbance maximum around 280 nm.[4] It is anticipated that the ethyl ester derivative will have a similar chromophore and thus a similar absorbance maximum. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for column overload. |
| Diluent | Mobile Phase A: Acetonitrile (50:50, v/v) | Using a diluent with a similar composition to the initial mobile phase helps to ensure good peak shape for the analyte. |
The Validation Journey: A Step-by-Step Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following sections will detail the experimental protocols and acceptance criteria for validating the proposed HPLC method for Carbidopa Ethyl Ester, in accordance with ICH Q2(R2) and USP <1225> guidelines.[5][6]
System Suitability
The Why: System suitability testing is an integral part of any chromatographic method. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately on that day.
Experimental Protocol:
-
Prepare a system suitability solution containing Carbidopa Ethyl Ester at the working concentration and a known impurity or a degradation product.
-
Inject the system suitability solution six replicate times.
-
Calculate the following parameters:
-
Tailing factor (Asymmetry factor) for the Carbidopa Ethyl Ester peak.
-
Theoretical plates (N) for the Carbidopa Ethyl Ester peak.
-
Relative standard deviation (RSD) of the peak area for the six replicate injections.
-
Resolution (Rs) between the Carbidopa Ethyl Ester peak and the nearest eluting peak (impurity or degradant).
-
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area | ≤ 2.0% |
| Resolution (Rs) | > 2.0 |
Specificity and Forced Degradation
The Why: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Experimental Protocol:
-
Acid Hydrolysis: Treat a solution of Carbidopa Ethyl Ester with 0.1N HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat a solution of Carbidopa Ethyl Ester with 0.1N NaOH at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of Carbidopa Ethyl Ester with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of Carbidopa Ethyl Ester to 80°C for a specified time, then dissolve and inject.
-
Photolytic Degradation: Expose a solution of Carbidopa Ethyl Ester to light according to ICH Q1B guidelines.
Data Analysis and Acceptance Criteria:
-
The method should demonstrate significant degradation of Carbidopa Ethyl Ester (typically 5-20%).
-
The peak for Carbidopa Ethyl Ester should be spectrally pure, as determined by a photodiode array (PDA) detector, in the presence of its degradation products.
-
The degradation products should be well-resolved from the parent peak and from each other.
-
Mass balance should be assessed to ensure that the decrease in the main peak area is accounted for by the increase in the area of the degradation product peaks.
Linearity and Range
The Why: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of Carbidopa Ethyl Ester reference standard.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Table 3: Linearity and Range - Hypothetical Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: The y-intercept of the regression line should be close to zero.
-
Residuals: The residuals should be randomly distributed around the x-axis.
Accuracy
The Why: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare a placebo mixture (containing all excipients of the final drug product).
-
Spike the placebo with known amounts of Carbidopa Ethyl Ester at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Table 4: Accuracy - Hypothetical Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80 | 80.1 | 79.8 | 99.6 | 99.7 | 0.2 |
| 80.2 | 80.1 | 99.9 | |||
| 80.0 | 79.7 | 99.6 | |||
| 100 | 100.2 | 100.5 | 100.3 | 100.1 | 0.3 |
| 100.1 | 99.8 | 99.7 | |||
| 100.3 | 100.4 | 100.1 | |||
| 120 | 120.3 | 120.0 | 99.8 | 99.9 | 0.2 |
| 120.1 | 120.2 | 100.1 | |||
| 120.2 | 120.0 | 99.8 |
Acceptance Criteria:
-
Mean % Recovery: Typically between 98.0% and 102.0%.
-
% RSD: ≤ 2.0% for each concentration level.
Precision
The Why: Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of Carbidopa Ethyl Ester at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the % RSD of the results.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day, with a different analyst, and preferably on a different instrument.
-
Calculate the % RSD of the combined results from both days.
-
Table 5: Precision - Hypothetical Data
| Day 1 / Analyst 1 | Day 2 / Analyst 2 | |
| Sample 1 | 100.2% | 99.8% |
| Sample 2 | 99.9% | 100.1% |
| Sample 3 | 100.5% | 99.5% |
| Sample 4 | 99.8% | 100.3% |
| Sample 5 | 100.1% | 99.9% |
| Sample 6 | 100.3% | 100.0% |
| Mean | 100.1% | 99.9% |
| % RSD | 0.25% | 0.28% |
| Overall Mean | 100.0% | |
| Overall % RSD | 0.31% |
Acceptance Criteria:
-
Repeatability (% RSD): ≤ 2.0%
-
Intermediate Precision (% RSD): ≤ 2.0%
Robustness
The Why: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time.
-
Analyze a system suitability solution and a sample solution under each modified condition.
-
Evaluate the effect of the changes on the system suitability parameters and the assay results.
Table 6: Robustness Study - Hypothetical Variations and Results
| Parameter | Variation | Effect on System Suitability | Effect on Assay |
| Flow Rate | ± 0.1 mL/min | Minor shift in retention time, all parameters pass | Within ± 2.0% of initial result |
| Column Temperature | ± 2 °C | Minor shift in retention time, all parameters pass | Within ± 2.0% of initial result |
| Mobile Phase pH | ± 0.1 | Minor shift in retention time, all parameters pass | Within ± 2.0% of initial result |
| Acetonitrile % | ± 2% | Significant shift in retention time, but all parameters pass | Within ± 2.0% of initial result |
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria.
-
The assay results should not deviate significantly from the results obtained under the original method conditions.
Solution Stability
The Why: This experiment determines the stability of the analyte in the chosen diluent over a certain period under specified storage conditions.
Experimental Protocol:
-
Prepare standard and sample solutions of Carbidopa Ethyl Ester.
-
Store the solutions at room temperature and under refrigerated conditions (2-8 °C).
-
Analyze the solutions at various time points (e.g., 0, 6, 12, 24, and 48 hours).
-
Compare the results to the initial analysis.
Acceptance Criteria:
-
The change in the assay value should be within ± 2.0% of the initial value.
-
No significant new degradation peaks should appear.
Overall Validation Process
The following diagram illustrates the interconnectedness of the various validation parameters.
Caption: The HPLC method validation workflow.
Conclusion
The validation of a stability-indicating HPLC method is a rigorous and systematic process that is fundamental to modern drug development. This guide has provided a comprehensive framework for the validation of a proposed method for Carbidopa Ethyl Ester, emphasizing the scientific rationale behind each validation parameter. By following these principles and protocols, researchers can develop and validate robust and reliable analytical methods that ensure the quality, safety, and efficacy of pharmaceutical products. The presented data, while hypothetical, reflects realistic expectations for a successful method validation. It is imperative that all validation activities are thoroughly documented in a validation report, which serves as a testament to the method's fitness for purpose.
References
- Bhatnagar, P., Vyas, D., Sinha, S. K., & Chakrabarti, T. (2015). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation.
- Choudhary, A., & Dutta, K. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone in combined dosage form.
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons.
- Google Patents. (n.d.). CN105732416A - Method for synthesizing Carbidopa.
- Google Patents. (n.d.). WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa.
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Konduru, N., & Madhuri, G. V. (2014). STABILITY INDICATING METHOD OF CARBIDOPA AND LEVODOPA ASSAY IN CARBIDOPA, LEVODOPA AND ENTACAPONE FILM COATED TABLETS BY RP- HPLC. International Journal of Pharmaceutical Sciences and Research, 5(12), 5530-5538.
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
USP. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Carbidopa EP Impurity F (Carbidopa Ethyl Ester) [cymitquimica.com]
- 3. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous estimation of levodopa and carbidopa by RP-HPLC using a fluorescence detector: its application to a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. CN105732416A - Method for synthesizing Carbidopa - Google Patents [patents.google.com]
Comparative Cleanability Guide: Carbidopa vs. Levodopa from Surfaces
[1][2]
Executive Summary: The "Worst-Case" Determination
In the context of pharmaceutical cleaning validation, Carbidopa is the definitive "worst-case" marker compared to Levodopa.
-
Aqueous Solubility: Carbidopa possesses approximately 10-fold lower water solubility (0.2 mg/mL) than Levodopa (2.0 mg/mL).
-
Surface Adhesion: Carbidopa residues exhibit stronger physical adsorption to stainless steel (316L), particularly after drying.
-
Cleaning Efficiency: Experimental data confirms that while alkaline cleaning agents effectively remove Levodopa, Carbidopa residues frequently hover near the failure threshold if not treated with specific surfactant-based detergents.
Scientist-to-Scientist Note: If your cleaning validation matrix groups these two APIs, you must validate the cleaning cycle using Carbidopa as the tracer. Successfully cleaning Carbidopa validates the removal of Levodopa; the reverse is not true.
Physicochemical Drivers of Cleanability
The cleanability of an Active Pharmaceutical Ingredient (API) is rarely dictated by its pharmacological potency but rather by its solubility profile and chemical stability on surfaces.
Solubility & pH Profile
Both molecules are zwitterionic amino acids, but their solubility windows differ critically.
| Property | Levodopa | Carbidopa | Impact on Cleaning |
| Water Solubility | ~2.0 mg/mL | ~0.2 mg/mL | Carbidopa requires 10x more water volume for physical dissolution. |
| pKa Values | 2.3, 8.7, 9.7, 13.4 | 2.3, 9.7 | Both require extreme pH (High or Low) to ionize fully and solubilize. |
| Stability (pH) | Unstable at pH > 7 (Oxidizes) | Unstable at pH > 7 (Oxidizes) | Alkaline cleaning aids solubility but risks generating insoluble degradation products (melanins) if contact time is prolonged without surfactants. |
The "Melanin" Risk (Surface Degradation)
Both compounds are catechols prone to oxidation. When left on stainless steel surfaces exposed to air and humidity, they degrade into melanin-like pigments . These polymeric residues are insoluble in water and most organic solvents, creating a "black spot" failure mode during visual inspection.
Mechanism:
-
Auto-oxidation of the catechol group to a quinone.
-
Cyclization and polymerization.
-
Formation of an insoluble, adhesive film on the steel passivation layer.
Caption: Simplified degradation pathway leading to tenacious surface residues. Rapid cleaning post-processing is critical to prevent the formation of insoluble melanin polymers.
Experimental Evidence: Cleaning Agent Efficacy[2][3]
The following data summarizes a comparative study evaluating removal efficiency from 316L stainless steel coupons spiked with 1000 µg of each analyte.
Protocol Summary
-
Surface: 316L Stainless Steel (Ra < 0.5 µm).
-
Contamination: 1000 µg spike, dried for 4 hours.
-
Cleaning Method: 2-minute agitation/immersion.
Comparative Results Table
| Cleaning Agent | Levodopa Removal (%) | Carbidopa Removal (%) | Outcome |
| Purified Water (Ambient) | 93.00% ± 0.14 | 86.05% ± 0.21 | FAIL. Carbidopa leaves ~140µg residue (14x limit).[1][2] |
| 0.1N NaOH (Alkaline) | 99.58% ± 0.04 | 98.25% ± 0.07 | RISK. Levodopa passes; Carbidopa is marginal/fail depending on ADE limits. |
| 1% Alkaline Detergent | >99.6% | >99.6% | PASS. Surfactants are required to emulsify Carbidopa. |
Interpretation
Water alone is insufficient for both, but the failure is catastrophic for Carbidopa. While simple alkalinity (NaOH) solubilizes the phenolic groups, it is often insufficient to fully detach Carbidopa residues from the steel lattice without the wetting action of a surfactant.
Validated Cleaning Workflow (The Self-Validating System)
To ensure robust compliance (E-E-A-T), the cleaning process must be designed as a self-validating system where the critical process parameters (CPPs) guarantee the critical quality attribute (CQA: Residue < Limit).
Recommended Protocol
-
Pre-Rinse: Hot WFI (Water for Injection) rinse (60°C-80°C) to remove bulk solids. Do not recirculate.
-
Wash: 1-2% Formulated Alkaline Detergent (e.g., CIP-100 or equivalent) at 60°C-80°C.
-
Why: The alkalinity ionizes the drug (solubility), while surfactants reduce surface tension (detach adhesion).
-
-
Rinse: WFI rinse to remove detergent and suspended residue.
-
Final Rinse: WFI (Conductivity < 1.3 µS/cm, TOC < 500 ppb).
Validation Logic Diagram
Caption: The validation logic flow. Selecting Carbidopa as the tracer inherently covers Levodopa risks due to the former's lower solubility and higher adhesion.
Regulatory Context: ADE/PDE Limits
Modern cleaning validation (ASTM E3106, EMA Annex 15) requires limits based on toxicological data (ADE/PDE) rather than arbitrary "1/1000th dose" criteria, although the latter is often used as a conservative backstop.
-
Levodopa: Generally has a higher PDE (lower toxicity) because it is an endogenous precursor.
-
Carbidopa: Often has a lower PDE (higher toxicity/potency) as it is a synthetic enzyme inhibitor.
-
Calculation:
Because Carbidopa often has the lower PDE AND the lower cleaning efficiency , it represents a "double worst-case" scenario.
References
-
Patel, B. et al. (2025). Comparative Assessment of Levodopa and Carbidopa Cleanability from Stainless Steel Surfaces: A Risk-Based Approach for Pharmaceutical Cleaning Validation.[3] World Journal of Advanced Research and Reviews.
-
Krisai, K. et al. (2020). Increasing the Solubility of Levodopa and Carbidopa Using Ionization Approach. Thai Journal of Pharmaceutical Sciences.
-
European Medicines Agency (EMA).[2][4] (2014). Guideline on setting health based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities.
-
Alconox Inc. Cleaning Validation for Pharmaceutical Manufacturing: Aqueous Critical Cleaning.
-
PubChem. Carbidopa (Compound Summary). National Library of Medicine.
Safety Operating Guide
Personal protective equipment for handling Carbidopa Ethyl Ester
Executive Safety Assessment
Immediate Action Required: Treat Carbidopa Ethyl Ester as a suspected reproductive toxicant and a potent skin sensitizer .
While Carbidopa (parent compound) is widely used, its ethyl ester derivative presents altered physicochemical properties—specifically increased lipophilicity—which enhances dermal permeability. This protocol elevates standard BSL-1 precautions to a Risk-Based Containment Level akin to OEB 3 (Occupational Exposure Band 3), primarily due to the reproductive toxicity warnings associated with the carbidopa scaffold (H361d) and specific target organ toxicity (H372).[]
Hazard Profile Summary
| Hazard Class | Code | Description | Operational Implication |
| Reproductive Toxicity | H361d | Suspected of damaging the unborn child.[][2] | ZERO skin contact tolerance. Double-gloving required. |
| Acute Toxicity | H302 | Harmful if swallowed.[2] | No open-bench weighing; use containment. |
| Skin/Eye Irritation | H315/H319 | Causes serious skin/eye irritation.[3] | Full-seal goggles required (Safety glasses insufficient).[] |
| STOT - Repeated | H372 | Causes damage to organs through prolonged exposure.[][2] | Use Local Exhaust Ventilation (LEV). |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to the ester's lipophilic nature. The "Self-Validating" column provides a check you must perform before proceeding.[][4]
Core PPE Requirements[1][5][6][7]
| Protection Zone | Equipment Standard | Technical Specification | Self-Validating Check |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil).[] Outer: Extended-cuff Nitrile or Neoprene (minimum 5-6 mil).[] | Inflation Test: Inflate outer glove with air and submerge in water or listen for leaks before donning. |
| Respiratory | N95 / P3 | NIOSH N95 or EN 143 P3 filter. Preferred: Powered Air Purifying Respirator (PAPR) for >1g handling. | Fit Check: Perform positive/negative pressure seal check every time the mask is donned. |
| Ocular | Goggles | Indirect vented or non-vented safety goggles (ANSI Z87.1+). | Seal Test: Ensure no gaps exist between the goggle seal and the temple/cheekbone. |
| Body | Lab Coat/Suit | Tyvek® 400 or equivalent impervious lab coat with elastic cuffs. | Coverage Check: Raise arms above head; cuffs must remain over the glove gauntlet. |
PPE Selection Logic (Graphviz)[1]
Caption: Decision tree for selecting PPE intensity based on physical state and quantity. "BSC" = Biological Safety Cabinet.[]
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation & Weighing
Objective: Prevent aerosolization of the solid powder. The ester form is often a fine crystalline powder that carries static charge.
-
Static Control: Use an anti-static gun or bar inside the balance enclosure. Charged particles are the primary vector for unexpected contamination.
-
Containment: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
The "Wet-Wipe" Barrier: Place a solvent-soaked wipe (Ethanol 70%) at the front sash of the hood.[] This acts as a "sticky trap" for any micro-particles that might fall from the spatula during transfer.
Phase 2: Solubilization
Objective: Dissolution (typically in DMSO or Ethanol). Note: Once in solution, the risk of skin absorption increases significantly due to the carrier solvent (DMSO) driving the lipophilic ester through the dermis.[]
-
Vessel Choice: Use amber glass vials with PTFE-lined caps. Avoid plastics that may leach or degrade under high solvent concentrations.
-
Transfer: Use positive-displacement pipettes to prevent dripping.
-
Labeling: Immediately label the vial with "TOXIC - REPR HAZARD".
Phase 3: Waste & Decontamination
Objective: Destruction of the active pharmacophore.
-
Solid Waste: All gloves, weigh boats, and wipes go into a dedicated "Hazardous Solid Waste" bin (Yellow bag/container).
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the solvent used. Do not pour down the sink.
-
Surface Decon: Wipe the work area with 10% bleach solution (oxidizes the hydrazine moiety) followed by 70% Ethanol.
Handling Workflow Diagram (Graphviz)[1]
Caption: Sequential workflow emphasizing the critical path from gowning to disposal. Dashed line indicates emergency loop.[]
Emergency Response
Accidental Spills (Solid)[1]
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Mark the zone.
-
Clean: Do not dry sweep. Cover with wet paper towels (soaked in water or weak bleach) to dampen the powder, then scoop into a hazardous waste bag.
Exposure First Aid[1][6][7]
-
Eye Contact: Flush immediately with water for 15 minutes .[5] Hold eyelids open. The ester is an irritant; delayed flushing causes corneal damage.
-
Skin Contact: Remove contaminated clothing immediately.[3][4] Wash skin with soap and copious water.[3][4] Do not use ethanol on the skin, as it may enhance absorption of the remaining ester.
References
-
Sigma-Aldrich. (2024).[] Safety Data Sheet: Carbidopa (PHR1655). Merck KGaA. Link[]
-
Organon. (2021).[2] Safety Data Sheet: Carbidopa / Levodopa Formulation. Organon Pharma.[2][3][4] Link
-
Cayman Chemical. (2025). Safety Data Sheet: Carbidopa (hydrate). Cayman Chemical Co. Link
-
European Chemicals Agency (ECHA). Substance Information: Carbidopa. (Provides Repr. 2 and STOT RE 1 classifications).[2] Link[]
-
USP. (2024). Carbidopa Ethyl Ester (Analytical Material). U.S. Pharmacopeia. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
